2-Oxaspiro[5.5]undecane-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[5.5]undecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(13)9-4-7-14-8-11(9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWSGKSYHZRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2-Oxaspiro[5.5]undecane Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with complex biological targets is paramount. Flat, two-dimensional molecules have often been associated with promiscuous binding and off-target effects. Consequently, there has been a significant shift towards the exploration of three-dimensional scaffolds that can present functional groups in a well-defined spatial orientation. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds." Their inherent rigidity and complex three-dimensional topology make them ideal for creating potent and selective ligands.
This guide focuses on a specific and promising member of this class: the 2-oxaspiro[5.5]undecane core. This spiroketal framework, while less explored in human therapeutics than its nitrogen-containing counterparts, is found in a variety of biologically active natural products, most notably as insect pheromones.[1][2][3][4] The presence of this motif in nature suggests its inherent stability and ability to interact with biological systems. This guide will provide an in-depth exploration of the synthesis of the 2-oxaspiro[5.5]undecane core, discuss the potential medicinal chemistry applications by drawing parallels with its extensively studied aza-analogs, and provide detailed experimental protocols for its construction.
Stereoselective Synthesis of the 2-Oxaspiro[5.5]undecane Core: Mastering the Spirocenter
The construction of the spiroketal core, with its stereochemically defined spirocenter, is a formidable challenge in organic synthesis. The stereochemical outcome of spiroketalization is governed by a delicate interplay of steric and stereoelectronic effects, including the anomeric effect. Syntheses can be broadly categorized into thermodynamically and kinetically controlled processes.
A Flexible Alkyne-Based Strategy for Enantiopure 1,7-Dioxaspiro[5.5]undecanes
A particularly elegant and flexible approach for the enantioselective synthesis of 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes has been developed, which allows for the independent construction of the two rings of the spiroketal.[1][2] This method utilizes enantiomerically pure homopropargylic alcohols, which are readily accessible through the hydrolytic kinetic resolution of racemic epoxides followed by lithium acetylide opening.[2]
The general workflow for this synthesis is depicted below:
Caption: Alkyne-based strategy for enantioselective spiroketal synthesis.
This approach offers significant advantages, including the ability to introduce a wide range of substituents on either ring of the spiroketal and to functionalize the triple bond at an intermediate stage.[2]
Thermodynamically Controlled Acid-Catalyzed Spiroketalization
A more traditional and direct method for the synthesis of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This reaction typically proceeds under thermodynamic control, favoring the formation of the most stable spiroketal diastereomer. The stability is influenced by factors such as the minimization of steric interactions and the maximization of stabilizing stereoelectronic effects like the anomeric effect.
The Medicinal Chemistry Landscape of Spiro[5.5]undecanes: A Realm of Potential
While direct experimental data on the biological activities of 2-oxaspiro[5.5]undecane derivatives in human medicinal chemistry is nascent, the extensive research on their aza-analogs provides a compelling rationale for their investigation. The principle of bioisosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. Replacing a nitrogen atom with an oxygen atom in the spiro[5.5]undecane core can lead to significant changes in physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, potentially resulting in novel pharmacological profiles.
Insights from Aza-Spiro[5.5]undecane Analogs
Aza-spiro[5.5]undecane derivatives have demonstrated a remarkable range of biological activities, highlighting the potential of this rigid scaffold. A summary of these activities is presented in the table below:
| Scaffold Class | Therapeutic Area | Target/Mechanism of Action | Representative Activity | Reference(s) |
| 1,9-Diazaspiro[5.5]undecanes | Obesity, Pain | Neuropeptide Y5 (NPY Y5) receptor antagonism | IC50 < 100 nM for some analogs | [5] |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Pain | Dual μ-opioid receptor (MOR) agonism and σ1 receptor antagonism | Potent analgesic activity comparable to oxycodone | [6][7] |
| 3,9-Diazaspiro[5.5]undecanes | Immunomodulation | γ-Aminobutyric acid type A (GABA-A) receptor antagonism | High-nanomolar binding affinity (Ki = 180 nM) | [8] |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | Oncology | METTL3 inhibition | IC50 of 5 nM in a TR-FRET assay | [9] |
The diverse activities of aza-spiro[5.5]undecanes strongly suggest that the 2-oxaspiro[5.5]undecane core could serve as a valuable starting point for the design of novel therapeutics in similar areas, including oncology and neuroscience.[2]
A Conceptual Drug Discovery Workflow
The exploration of the 2-oxaspiro[5.5]undecane scaffold in a drug discovery program would follow a systematic workflow, beginning with the synthesis of a diverse library of compounds and progressing through biological screening and lead optimization.
Caption: Drug discovery workflow for 2-oxaspiro[5.5]undecane derivatives.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a 1,7-dioxaspiro[5.5]undecane derivative, adapted from the alkyne-based strategy.[2]
Step 1: Synthesis of the Ynone Intermediate
-
To a solution of the enantiopure homopropargylic alcohol (1.0 equiv) in diethyl ether at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C, then bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To a solution of the crude carboxylic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), a coupling agent such as EDC (1.5 equiv), and a base such as triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude Weinreb amide by flash column chromatography.
-
To a solution of the Weinreb amide in THF at 0 °C, add the Grignard reagent corresponding to the desired R' group (1.2 equiv).
-
Stir the reaction for 2 hours at 0 °C, then quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the ynone intermediate.
Step 2: Coupling and Spiroketalization
-
To a solution of the second enantiopure homopropargylic alcohol (1.0 equiv) in THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir for 30 minutes, then add a solution of the ynone intermediate from Step 1 (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
To a solution of the resulting crude diol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 1,7-dioxaspiro[5.5]undecane.
Conclusion and Future Outlook
The 2-oxaspiro[5.5]undecane scaffold represents a tantalizing, yet underexplored, area of medicinal chemistry. Its presence in natural products and the proven success of its aza-isosteres in a variety of therapeutic areas provide a strong impetus for further investigation. The synthetic methodologies for the stereocontrolled construction of this core are well-established, paving the way for the creation of diverse compound libraries. Future efforts should focus on the systematic synthesis and biological evaluation of 2-oxaspiro[5.5]undecane derivatives to unlock their full therapeutic potential. The unique physicochemical properties conferred by the spiroketal motif may lead to the discovery of novel, potent, and selective drugs for a range of human diseases.
References
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Francke, W., & Kitching, W. (2001). Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-Dialkyl-1,6-dioxaspiro[4.5]decanes from Propargylic and Homopropargylic Alcohols. The Journal of Organic Chemistry, 66(23), 7734-7740. [Link]
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Fletcher, M. T., Kitching, W., & De Voss, J. J. (2003). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 68(12), 4917-4928. [Link]
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Ho, T. L. (1993). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. UQ eSpace, The University of Queensland. [Link]
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Omolo, M. V., Ndiege, I. O., & Hassanali, A. (2013). Synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. ResearchGate. [Link]
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Kranidiotis, G., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(10), 2469. [Link]
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PubChem. (2014). 2-Oxaspiro(5.5)undecane-5-carboxylic acid. PubChem. [Link]
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Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]
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Vidal-Torres, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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The Good Scents Company. (n.d.). herbal undecane, 6413-26-9. The Good Scents Company. [Link]
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PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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de la Cruz, R., & Insuasty, B. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(4), 633. [Link]
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Spurny, R., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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Kitching, W., et al. (2002). Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly). ResearchGate. [Link]
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Harnessing the Therapeutic Potential of Oxaspiro[5.5]undecane Scaffolds: From Synthesis to Clinical Promise
An In-Depth Technical Guide
Executive Summary
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensional and conformationally restricted nature allows for the precise spatial arrangement of pharmacophoric elements, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, the oxaspiro[5.5]undecane framework represents a particularly compelling core structure. This guide provides a comprehensive technical overview of the oxaspiro[5.5]undecane scaffold, synthesizing field-proven insights into its synthetic accessibility, diverse biological activities, and significant therapeutic potential. We will explore its application across key disease areas including oncology, pain management, and neuropharmacology, supported by detailed experimental protocols, mechanistic diagrams, and quantitative data to empower researchers in their drug discovery endeavors.
Chapter 1: The Oxaspiro[5.5]undecane Scaffold: A Primer for Medicinal Chemists
The allure of spirocyclic scaffolds in drug design is rooted in their structural rigidity and novelty. Unlike flat, aromatic systems, spirocycles introduce a distinct three-dimensionality that can be exploited to access unique chemical space and interact with complex biological targets with high specificity.[1][2] The oxaspiro[5.5]undecane core, which features a spirocyclic junction between a cyclohexane ring and an oxygen-containing heterocycle, offers a robust and versatile platform for building novel therapeutic agents.
The conformational rigidity of this scaffold is a key advantage. It reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, the defined spatial orientation of substituents allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds.[3] The presence of the oxygen heteroatom can also serve as a hydrogen bond acceptor and influence the molecule's polarity and solubility, key determinants of its drug-like properties. While direct biological data for some simpler oxaspiro[5.5]undecane structures is still emerging, the extensive investigation of its aza- and diaza-analogs provides a strong rationale for its exploration in anticancer, neuropharmacological, and other therapeutic research areas.[1]
Chapter 2: Synthetic Strategies for Library Development
The therapeutic exploration of any scaffold is contingent upon its synthetic tractability. Fortunately, a variety of robust methods exist for the synthesis of oxaspiro[5.5]undecane derivatives, enabling the generation of diverse compound libraries for screening.
One common and effective approach for creating certain oxaspiro derivatives is the Knoevenagel condensation.[3] However, for more complex heteroatom-containing variants, such as those proven effective in pain management, multi-step sequences are often employed. These strategies provide versatility, allowing for the introduction of diverse functionalities at multiple positions around the core.[4]
Experimental Protocol: Versatile Synthesis of a 1-Oxa-4,9-diazaspiro[5.5]undecane Core
This protocol is adapted from a proven methodology for synthesizing dual-target ligands for pain management and demonstrates a key strategy for building the spirocyclic core.[4] The rationale behind this multi-step approach is to build complexity sequentially, starting from a common intermediate (epoxide 7), which allows for divergent synthesis of a library of analogs by varying the amine used in the subsequent ring-opening step.
Step 1: Epoxide Formation (Corey-Chaykovsky Reaction)
-
Dissolve the starting material, N-Boc-4-piperidone, in a suitable anhydrous solvent such as DMSO or THF.
-
Add trimethylsulfoxonium iodide to the solution.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to generate the ylide in situ.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ketone.
-
Perform an aqueous workup, typically with saturated ammonium chloride solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting epoxide intermediate by column chromatography on silica gel.
Step 2: Thermal Ring Opening with Arylamines
-
Dissolve the purified epoxide from Step 1 in a high-boiling point solvent like n-butanol or conduct the reaction neat.
-
Add the desired arylamine (this is a key point of diversification).
-
Heat the mixture at a high temperature (e.g., 100-120°C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and purify the resulting amino alcohol, typically by column chromatography. This intermediate contains the core elements required for the final cyclization.
Step 3: Cyclization and Final Compound Generation Subsequent steps, as detailed in the source literature, involve acylation and cyclization to form the second heterocyclic ring, followed by deprotection and further functionalization to yield the final 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[4]
Visualization: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Chapter 3: Therapeutic Applications & Mechanisms of Action
The unique three-dimensional structure of the oxaspiro[5.5]undecane scaffold has led to its exploration in a multitude of therapeutic areas.
Oncology
While direct evidence for many oxaspiro[5.5]undecane compounds is in early stages, the broader class of diazaspiro[5.5]undecane derivatives has shown significant promise as anticancer agents.[2] These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][3] The rigid scaffold is believed to facilitate precise interactions with protein targets within key cellular signaling cascades that regulate cell survival and proliferation.[2]
Table 1: In Vitro Anticancer Activity of Related Spiro Compounds Data presented is for representative diazaspiro and other spiro compounds to illustrate the potential of the general scaffold class.[2]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Spirooxindole | MCF-7 (Breast) | 2.5 |
| Spirooxindole | HCT116 (Colon) | 1.8 |
| Diazaspiro[5.5]undecane Analog | A549 (Lung) | 5.2 |
| Spiroisoxazole | HeLa (Cervical) | 3.7 |
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard in vitro method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test oxaspiro[5.5]undecane compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualization: Potential Apoptotic Pathway
Caption: Simplified signaling pathway potentially targeted by spiro compounds to induce apoptosis.
Pain Management: A Dual-Target Approach
One of the most significant breakthroughs for this scaffold class is the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual-acting analgesics.[4][5] These compounds function as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.
The clinical challenge with traditional opioids (e.g., morphine, oxycodone) is their significant side effects, including respiratory depression, constipation, and abuse potential. The sigma-1 receptor is known to be an anti-opioid system; its activation counteracts opioid-mediated analgesia.[4] By simultaneously agonizing MOR (for pain relief) and antagonizing σ₁R (to block the anti-opioid effect), these dual-ligand spiro-compounds achieve potent analgesia with a markedly improved safety profile.[4][6] One lead compound, 15au, showed analgesic activity comparable to oxycodone in preclinical models but with significantly less constipation.[4][5]
Table 2: Pharmacological Profile of a Lead 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative [4]
| Compound | MOR Binding (Kᵢ, nM) | σ₁R Binding (Kᵢ, nM) | MOR Functional Activity (EC₅₀, nM) |
| 15au | 1.8 | 3.5 | 11 |
Visualization: Dual-Target Pain Modulation Pathway
Caption: Mechanism of dual MOR agonism and σ₁R antagonism for enhanced analgesia.
Neuropharmacology and CNS Disorders
Analogs of the oxaspiro[5.5]undecane scaffold, particularly aza- and diazaspiro derivatives, have been identified as modulators of the γ-aminobutyric acid type A (GABAₐ) receptor.[1] The GABAₐ receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). Antagonists of this receptor can have stimulant and cognitive-enhancing effects. The development of peripherally-restricted GABAₐ receptor antagonists based on a 3,9-diazaspiro[5.5]undecane scaffold is being explored for immunomodulatory applications, highlighting the versatility of this core structure.[7] Furthermore, related spirocyclic scaffolds have demonstrated direct neuroprotective and neurotrophic activities, suggesting a potential role in developing treatments for neurodegenerative diseases.[8][9]
Antimicrobial Potential
The spiro[5.5]undecane scaffold is also being leveraged in the fight against infectious diseases. Specifically, derivatives of 1-oxa-9-azaspiro[5.5]undecane are being synthesized and optimized for antituberculosis activity. These compounds are designed to target MmpL3, an essential mycolic acid transporter in Mycobacterium tuberculosis, representing a promising avenue for developing new anti-TB drugs.[10]
Chapter 4: Future Directions & Concluding Remarks
The oxaspiro[5.5]undecane scaffold and its heteroatom variants represent a highly versatile and privileged structure in medicinal chemistry. The documented successes in developing potent and safer analgesics, along with promising activities in oncology, neuropharmacology, and infectious diseases, provide a robust foundation for future research.[1][4][10]
Future efforts should focus on several key areas:
-
Synthesis of Novel Libraries: Expanding the diversity of substituents and exploring different heterocyclic partners within the spiro system will be crucial to uncovering new biological activities.[1]
-
Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular targets and signaling pathways is essential for mechanism-of-action studies and further optimization.
-
Pharmacokinetic Optimization: A critical focus must be placed on improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they translate from potent molecules into effective medicines.
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A Technical Guide to Spirocyclic Ether Carboxylic Acids in Modern Drug Discovery
Abstract
The pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual driver of innovation in drug discovery. The strategic move away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures—a concept often termed "escaping flatland"—has identified spirocyclic scaffolds as a privileged class of motifs.[1][2] This technical guide provides an in-depth exploration of a specific and highly promising subclass: spirocyclic ether carboxylic acids. We will delve into the synthetic rationale, key applications, and structure-activity relationships of these compounds, offering researchers and drug development professionals a comprehensive resource to leverage this unique chemical space.
Introduction: The Strategic Value of Spirocyclic Ether Carboxylic Acids
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into molecular scaffolds.[3][4] This inherent rigidity can pre-organize pharmacophoric elements into a conformation that is optimal for binding to a biological target, often leading to increased potency and selectivity.[3][5] The incorporation of an ether linkage within the spirocyclic framework, creating an oxa-spirocycle, can further modulate physicochemical properties. Notably, the introduction of an oxygen atom can significantly improve aqueous solubility and reduce lipophilicity, which are critical parameters for favorable pharmacokinetic profiles.[1][6]
The carboxylic acid moiety is a well-established functional group in medicinal chemistry, known for its ability to form strong interactions with biological targets through hydrogen bonding and salt bridges.[7][8] However, it can also present challenges related to metabolic instability and poor membrane permeability.[9] The combination of a spirocyclic ether core with a carboxylic acid or its bioisosteres presents a compelling strategy to balance these attributes, creating molecules with potent biological activity and improved drug-like properties. This guide will explore the synthesis, properties, and therapeutic applications of this promising class of compounds.
Synthetic Strategies for Spirocyclic Ether Carboxylic Acids
The construction of the spirocyclic ether core is the cornerstone of synthesizing this class of molecules. Several robust methods have been developed, with iodocyclization being a particularly powerful and versatile approach.
Iodocyclization: A Key Transformation
Iodocyclization has emerged as a general and efficient method for the synthesis of oxa-spirocycles.[1][6] This reaction typically involves the treatment of an unsaturated alcohol with an iodine source, leading to the formation of a cyclic ether with concomitant incorporation of an iodine atom. The iodine can then be removed in a subsequent step, or used as a handle for further functionalization.
Mechanism of Iodocyclization:
The reaction is initiated by the activation of the iodine source to form an electrophilic iodine species. This species is then attacked by the alkene, forming a cyclic iodonium ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then opens the iodonium ion, forming the spirocyclic ether ring. The stereochemistry of the final product is often controlled by the geometry of the starting material and the reaction conditions.
Experimental Protocol: Representative Iodocyclization for Spiroether Formation
-
Step 1: Dissolution. Dissolve the starting unsaturated alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Step 2: Addition of Base. Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or 2,6-lutidine (2.0-3.0 eq), to the reaction mixture. This is crucial to neutralize the HI generated during the reaction.
-
Step 3: Addition of Iodine Source. Cool the reaction mixture to 0 °C and add the iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS) (1.1-1.5 eq), portion-wise.
-
Step 4: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Quenching and Work-up. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Step 6: Purification. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired iodinated spirocyclic ether.
Introduction of the Carboxylic Acid Moiety
Once the spirocyclic ether core is established, the carboxylic acid can be introduced through various standard synthetic transformations. This can involve the oxidation of a primary alcohol, the hydrolysis of a nitrile or ester, or the carboxylation of an organometallic intermediate. The choice of method will depend on the overall synthetic strategy and the functional group tolerance of the molecule.
For instance, a terminal alkene in the starting material for iodocyclization can be transformed into a primary alcohol, which is then oxidized to the carboxylic acid. Alternatively, a protecting group strategy can be employed to carry a masked carboxylic acid functionality through the synthesis.
Hypervalent Iodine-Mediated Spirocyclization
An alternative and powerful method for the synthesis of spirolactones, which are cyclic esters and close relatives of spirocyclic ether carboxylic acids, involves the use of hypervalent iodine reagents.[10] These reagents can mediate the oxidative spirocyclization of phenols bearing a carboxylic acid-containing side chain. This approach offers a direct route to complex spirocyclic systems under mild conditions.[10]
Key Classes and Therapeutic Applications
Spirocyclic ether carboxylic acids and their derivatives have shown significant promise in a range of therapeutic areas. Below are some prominent examples.
Spiro[chromane-2,4'-piperidine] Derivatives: Modulators of Metabolic Targets
The spiro[chromane-2,4'-piperidine] scaffold is a key structural motif found in a number of biologically active compounds.[2][11][12] This rigid framework, containing a spirocyclic ether, has been successfully employed in the development of inhibitors for metabolic targets such as Acetyl-CoA Carboxylase (ACC) and agonists for G-protein-coupled receptor 119 (GPR119).
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes and obesity. A number of spiro[chromane-2,4'-piperidin]-4-one derivatives have been synthesized and shown to be potent ACC inhibitors.[11] The structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen and the chromanone core can significantly impact potency and pharmacokinetic properties.[13]
-
GPR119 Agonists: GPR119 is a G-protein coupled receptor that is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[14][15] Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes.[5] Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable GPR119 agonists.[12] The spirocyclic core plays a crucial role in constraining the conformation of the molecule, leading to enhanced potency.[12]
Spirocyclic Carboxylic Acids as DGAT1 Inhibitors
Diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is a potential therapeutic strategy for the treatment of obesity and type 2 diabetes. A series of novel spirocyclic carboxylic acids containing an oxadiazole motif have been designed and synthesized as potent DGAT1 inhibitors.[1] The lead compounds from this series exhibited excellent in vitro activity and favorable drug-like properties.[1]
Structure-Activity Relationships (SAR) and Physicochemical Properties
The interplay between the rigid spirocyclic ether core and the polar carboxylic acid group governs the biological activity and physicochemical properties of these molecules.
Key SAR Insights:
-
Conformational Restriction: The spirocyclic scaffold locks the molecule into a specific three-dimensional arrangement, which can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[12]
-
Vectorial Projection of Substituents: The spiro center provides a platform for the precise spatial orientation of substituents, allowing for optimal interactions with different sub-pockets of the target's binding site.
-
Modulation of Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor and improve aqueous solubility.[1][6] The carboxylic acid is a strong polar group that also enhances solubility and provides a key interaction point with the target.[7] The balance between the lipophilicity of the hydrocarbon framework and the polarity of the ether and carboxylic acid is critical for achieving good cell permeability and oral bioavailability.
| Compound Class | Target | Key Structural Features | Impact on Activity/Properties |
| Spiro[chromane-2,4'-piperidine] | ACC, GPR119 | Rigid spirocyclic ether core, piperidine for substitution | Conformational constraint enhances potency.[12] Substituents on piperidine modulate selectivity and pharmacokinetics.[13] |
| Spirocyclic Oxadiazoles | DGAT1 | Spirocyclic core, carboxylic acid, oxadiazole | Carboxylic acid provides key binding interaction. Spiro scaffold optimizes presentation of pharmacophoric groups.[1] |
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: General Synthetic Workflow for Spirocyclic Ether Carboxylic Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. itmat.upenn.edu [itmat.upenn.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
Methodological & Application
Synthesis of 2-oxaspiro[5.5]undecane-5-carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Spiroketal Scaffold
The 2-oxaspiro[5.5]undecane core represents a significant structural motif in the landscape of organic chemistry and drug discovery. As a class of spiroketals, these molecules are characterized by a unique three-dimensional architecture that imparts conformational rigidity. This structural feature is highly sought after in medicinal chemistry, as it allows for the precise spatial arrangement of functional groups, leading to specific and high-affinity interactions with biological targets.[1] Spiroketals are prevalent in a wide array of natural products exhibiting potent biological activities, underscoring their evolutionary selection as privileged scaffolds for molecular recognition.[2][3]
Derivatives of the broader spiro[5.5]undecane framework have demonstrated a range of pharmacological activities, including anticancer and neuropharmacological effects.[1] For instance, diazaspiro[5.5]undecane derivatives have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[1] Furthermore, certain aza- and diazaspiro[5.5]undecane compounds act as modulators of the γ-aminobutyric acid type A (GABAA) receptor, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy.[1] The incorporation of a carboxylic acid moiety into the 2-oxaspiro[5.5]undecane scaffold opens avenues for developing novel therapeutics with unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthetic strategies for accessing 2-oxaspiro[5.5]undecane-5-carboxylic acid derivatives, along with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthetic Strategies: An Overview
The synthesis of the 2-oxaspiro[5.5]undecane core can be approached through several strategic disconnections. The most common and direct method involves the acid-catalyzed cyclization of a suitable δ-hydroxy ketone or its synthetic equivalent. Other powerful methods include organocatalytic approaches and transition-metal-catalyzed reactions, which can offer high levels of stereocontrol. This guide will focus on a classical and robust acid-catalyzed approach, which is broadly applicable and utilizes readily available starting materials.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of Ethyl 2-oxaspiro[5.5]undecane-5-carboxylate via Acid-Catalyzed Spiroketalization
This protocol details a representative synthesis of an ester derivative of the target molecule, which can be subsequently hydrolyzed to the corresponding carboxylic acid. The key transformation is an intramolecular acid-catalyzed cyclization of a δ-hydroxy ketone precursor.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the δ-Hydroxy Ketoester Precursor (via Reformatsky Reaction)
The causality behind this initial step is to construct the carbon skeleton containing both the hydroxyl and keto functionalities in the correct relationship for subsequent cyclization. The Reformatsky reaction is a reliable method for forming carbon-carbon bonds between an α-halo ester and a ketone.
-
Materials:
-
Cyclohexanone
-
Ethyl 4-bromobutanoate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Activate zinc dust by stirring with 1 M HCl for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate dropping funnel, prepare a solution of cyclohexanone (1.0 equivalent) and ethyl 4-bromobutanoate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction (indicated by a slight exotherm and bubble formation).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired δ-hydroxy ketoester.
-
Step 2: Acid-Catalyzed Spiroketalization
The rationale for this step is to induce the intramolecular cyclization of the δ-hydroxy ketoester to form the spiroketal ring system. An acid catalyst protonates the ketone, making it more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group. The use of a Dean-Stark apparatus is crucial for removing the water formed during the reaction, which drives the equilibrium towards the spiroketal product.
-
Materials:
-
δ-Hydroxy ketoester (from Step 1)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount, e.g., 0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the δ-hydroxy ketoester and toluene.
-
Add a catalytic amount of p-TsOH monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield ethyl 2-oxaspiro[5.5]undecane-5-carboxylate.
-
Step 3: Hydrolysis to this compound
This final step converts the ester to the desired carboxylic acid. Base-catalyzed hydrolysis (saponification) is a standard and efficient method for this transformation.
-
Materials:
-
Ethyl 2-oxaspiro[5.5]undecane-5-carboxylate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ethyl 2-oxaspiro[5.5]undecane-5-carboxylate in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford this compound.[4]
-
Quantitative Data Summary (Representative):
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | δ-Hydroxy Ketoester | Cyclohexanone, Ethyl 4-bromobutanoate | Zn | THF | 60-75 |
| 2 | Ethyl 2-oxaspiro[5.5]undecane-5-carboxylate | δ-Hydroxy Ketoester | p-TsOH | Toluene | 80-90 |
| 3 | This compound | Ethyl 2-oxaspiro[5.5]undecane-5-carboxylate | LiOH | THF/H2O | >95 |
Mechanistic Insights: The Driving Forces of Spiroketalization
The formation of the spiroketal is governed by a delicate interplay of thermodynamic and kinetic factors. In the acid-catalyzed reaction described, the system generally proceeds to the thermodynamically most stable product. The stability of the resulting spiroketal is influenced by several factors:
-
The Anomeric Effect: This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation. In the context of spiroketals, this effect stabilizes the conformation where the lone pairs of the ring oxygen are anti-periplanar to the C-O bond of the other ring.
-
Steric Interactions: The substituents on the spiroketal rings will adopt conformations that minimize steric hindrance.
-
Intramolecular Hydrogen Bonding: In certain contexts, the presence of hydroxyl or other hydrogen-bonding groups can influence the conformational preference of the spiroketal.
Mechanism Diagram:
Caption: Simplified mechanism of acid-catalyzed spiroketalization.
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively documented, the structural motif is of significant interest to medicinal chemists. Based on the activities of related spiro[5.5]undecane derivatives, several potential applications can be envisaged:
-
Anticancer Agents: The rigid spiroketal scaffold can be decorated with various functional groups to target specific proteins or enzymes involved in cancer progression. The carboxylic acid moiety can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with biological targets.
-
Neurological Drug Candidates: Given that related aza-spiro[5.5]undecanes modulate GABAA receptors, it is plausible that oxaspiro-analogs could be designed to interact with other CNS targets. The carboxylic acid could be used to tune the polarity and pharmacokinetic properties of potential drug candidates.
-
Antibacterial and Antifungal Agents: Many natural product spiroketals exhibit antimicrobial activity. The this compound core could serve as a starting point for the development of novel antibiotics.
The synthetic protocols and mechanistic understanding provided in this guide are intended to facilitate the exploration of this promising class of molecules and accelerate the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compound.
- Google Patents. (n.d.). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
- RSC Publishing. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry.
- ACS Publications. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological properties of spiroacetal-containing small molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Oxaspiro(5.5)undecane-5-carboxylic acid | C11H18O3 | CID 82398292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocols for functionalizing spirocyclic carboxylic acids
Application Note: Strategic Functionalization of Spirocyclic Carboxylic Acids in Medicinal Chemistry
Executive Summary & Strategic Value
Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane-2-carboxylic acid, spiro[2.3]hexane analogs) have emerged as critical bioisosteres for phenyl and cycloalkyl groups in modern drug discovery. They offer defined 3D vectors (
However, the very feature that makes them valuable—the quaternary spiro-carbon—introduces significant steric strain and electronic deactivation at the adjacent carboxylate. Standard protocols often fail due to:
-
Steric shielding: The trajectory of nucleophilic attack is blocked by the orthogonal ring.
-
Ring strain: Aggressive activation (e.g., thionyl chloride at reflux) can trigger ring-opening or skeletal rearrangement.
This guide details three "self-validating" workflows designed specifically to overcome these barriers, moving beyond generic textbook chemistry to field-proven, high-yield methodologies.
Protocol A: Sterically Demanding Amide Couplings
The Challenge: Standard carbodiimide (EDC) or uronium (HATU) couplings often stall with spiro-acids due to the inability of the amine to approach the bulky active ester.
The Solution: The Ghosez Reagent (1-chloro-N,N,2-trimethylpropenylamine). Unlike thionyl chloride, this reagent generates the acid chloride under neutral conditions at room temperature or below, avoiding acid-catalyzed ring opening while creating a highly electrophilic intermediate that overcomes steric repulsion.
Decision Matrix: Coupling Reagent Selection
Figure 1: Decision tree for selecting the optimal coupling strategy based on steric congestion.
Detailed Protocol: The Ghosez Method
Reagents:
-
Spirocyclic carboxylic acid (1.0 equiv)
-
Ghosez Reagent (1.2–1.5 equiv)
-
Dichloromethane (anhydrous)
-
Amine partner (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv)
Step-by-Step Workflow:
-
Activation: Dissolve the spiro-acid in anhydrous DCM (0.2 M) under
. -
Chlorination: Add Ghosez reagent dropwise at 0°C. Stir for 1–2 hours at room temperature.
-
QC Check: Monitor by TLC (methanol quench of an aliquot). Disappearance of acid indicates complete conversion to acid chloride.
-
-
Coupling: Cool the mixture back to 0°C. Add the amine followed by the base (
) dropwise.-
Note: The base is only added after acid chloride formation to scavenge HCl generated during the coupling, not the activation.
-
-
Workup: Dilute with DCM, wash with saturated
(removes amide byproducts from the reagent), then brine. Dry over .
Why this works: The Ghosez reagent forms a chloro-enamine intermediate that reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding the harsh acidic environment of
Protocol B: Decarboxylative Cross-Coupling ( )[1]
The Challenge: Installing aryl groups directly onto the spiro-ring is synthetically arduous. The Solution: Photoredox catalysis using Redox-Active Esters (RAEs) .[1] This converts the carboxylic acid into a radical precursor, which then engages in a Nickel-catalyzed cross-coupling with aryl halides.
Mechanism & Workflow Visualization
Figure 2: Mechanistic flow for the decarboxylative arylation of spiro-acids via metallaphotoredox catalysis.
Detailed Protocol: Ir/Ni Dual Catalysis
Reagents:
-
Step 1 (RAE Formation): Spiro-acid, N-Hydroxyphthalimide (NHPI), DIC (Diisopropylcarbodiimide), DMAP (cat).
-
Step 2 (Coupling): Aryl Bromide,
(cat), (cat), Tris(trimethylsilyl)silane (TTMSS - stoichiometric reductant/H-atom source if alkylation) or Base ( ) for arylation.
Step-by-Step Workflow:
-
RAE Synthesis: Stir acid, NHPI, and DIC in DCM at RT for 4 hours. Filter off urea byproduct. Isolate the NHPI ester (often a white solid).
-
Critical: The ester must be dry and free of residual DIC.
-
-
Reactor Setup: In a 4 mL vial, combine NHPI ester (1.0 equiv), Aryl Bromide (1.5 equiv), Ni-catalyst (5 mol%), and Ir-photocatalyst (1 mol%).
-
Degassing: Dissolve in anhydrous DMF or DMSO. Sparge with Argon for 15 minutes.
-
Why:
quenches the excited Ir* state and scavenges the spiro-radical.
-
-
Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling (maintain <35°C) for 12–24 hours.
-
Purification: The spiro-radical is prone to H-atom abstraction (reduction side product). Careful column chromatography is required to separate the coupled product from the reduced spiro-alkane.
Protocol C: Curtius Rearrangement (Acid Amine)
The Challenge: Converting the acid to an amine (for urea/carbamate synthesis) while retaining the spiro-configuration. The Solution: DPPA (Diphenylphosphoryl azide) mediated rearrangement.[2] This "one-pot" protocol avoids the isolation of unstable acyl azides.
Table 1: Reaction Parameters for Curtius Rearrangement
| Parameter | Condition | Rationale |
| Solvent | Toluene or t-BuOH | Toluene for isocyanate isolation; t-BuOH for direct Boc-protection. |
| Base | Neutralizes the phosphate byproduct; initiates azide formation. | |
| Temperature | 80°C - 90°C | Required to trigger |
| Safety | Vented Vessel | Evolution of |
Protocol:
-
Dissolve spiro-acid (1.0 equiv) in Toluene.
-
Add
(1.1 equiv) and DPPA (1.1 equiv). -
Stir at RT for 30 mins (Acyl azide formation).
-
Heat to 90°C. Observe gas evolution (
). -
Quench:
-
For Isocyanate: Cool and use solution directly.
-
For Urea: Add amine partner to the hot solution.
-
For Boc-Amine: Run reaction in t-BuOH (reflux).
-
References
-
Ghosez Reagent Protocol: Ghosez, L., et al. "Synthesis of acyl chlorides from sterically hindered acids." Angewandte Chemie International Edition, 1969. Link
-
Spirocyclic Scaffolds in Drug Discovery: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019. Link
-
Decarboxylative Cross-Coupling: Zuo, Z., MacMillan, D. W. C., et al.
-carboxyl sp3-carbons with aryl halides." Science, 2014. Link -
Curtius Rearrangement with DPPA: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972. Link
-
Functionalization of Bicyclo[1.1.1]pentanes: Mykhailiuk, P. K., et al. "Synthesis and properties of 1,3-disubstituted bicyclo[1.1.1]pentanes." Chemistry – A European Journal, 2014. Link
Sources
2-Oxaspiro[5.5]undecane scaffold library generation methods
Application Note: High-Throughput Synthesis of 2-Oxaspiro[5.5]undecane Scaffold Libraries
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" initiative has prioritized the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures. The 2-oxaspiro[5.5]undecane scaffold represents a privileged structural motif in this paradigm. Unlike flat heteroaromatics, this spirocyclic ether offers high fraction sp3 character (
This guide details two complementary protocols for generating 2-oxaspiro[5.5]undecane libraries: a TMSOTf-mediated Prins Cyclization (ideal for high-throughput parallel synthesis) and a Ring-Closing Metathesis (RCM) approach (for structurally complex analogs).
Strategic Analysis: Synthetic Pathway Selection
To generate a library, one must balance diversity potential with synthetic robustness. We evaluate two primary routes:
| Feature | Method A: Prins Cyclization | Method B: Ring-Closing Metathesis (RCM) |
| Key Bond Formed | C-C and C-O (Simultaneous ring closure) | C=C (Spiro-junction pre-formed) |
| Diversity Input | High: Aldehyde (R1) + Homoallylic Alcohol (R2) | Medium: Requires pre-functionalized dienes |
| Throughput | Excellent: One-pot, multicomponent nature | Moderate: Multi-step precursor synthesis |
| Stereocontrol | High (Thermodynamic control via chair-chair TS) | Variable (Depends on catalyst/substrate) |
| Recommendation | Primary Library Method | Secondary/Rescue Method |
Protocol 1: TMSOTf-Mediated Prins Cyclization (The Workhorse)
This protocol utilizes a modified silyl-Prins reaction.[1] It is the most efficient method for library generation because it couples a standardized homoallylic alcohol core with a diverse array of commercially available aldehydes.
Mechanism of Action
The reaction proceeds via the condensation of an aldehyde with a homoallylic alcohol to form an oxocarbenium ion. A Lewis acid (TMSOTf) promotes the cyclization, trapping the carbocation with an internal nucleophile (often a halide or the solvent, or elimination to an alkene).
Reagents & Equipment
-
Core Scaffold: (1-Hydroxycyclohexyl)methanol derivatives (Homoallylic alcohol equivalent).
-
Diversity Set: 96 diverse aldehydes (Ar-CHO, Alkyl-CHO).
-
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] Caution: Moisture sensitive.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Vessel: 96-well glass block or 4 mL reaction vials.
Step-by-Step Procedure
-
Preparation of Reaction Block:
-
To each vial, add Homoallylic Alcohol Core (0.2 mmol, 1.0 equiv) dissolved in anhydrous DCM (1.0 mL).
-
Add Aldehyde Monomer (0.24 mmol, 1.2 equiv).
-
-
Lewis Acid Addition (Critical Step):
-
Cool the reaction block to 0°C using a cryo-block.
-
Why? Controlling the exotherm prevents polymerization of the aldehyde.
-
Add TMSOTf (0.22 mmol, 1.1 equiv) dropwise.
-
Note: The solution will typically turn yellow/orange upon oxocarbenium formation.
-
-
Cyclization:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check a sentinel vial by TLC (Stain: Phosphomolybdic Acid - PMA). Ethers are often UV-inactive.
-
-
Quench & Workup:
-
Quench with Sat. aq.
(1.0 mL). -
Extract with DCM (
mL). -
Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove water.
-
-
Purification:
-
Evaporate solvent.
-
Purify via prep-HPLC or flash chromatography (typical eluent: Hexane/EtOAc).
-
Validation Criteria:
-
1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the spiro-ether
protons (typically 3.4–4.0 ppm). -
LCMS: Mass confirmation (M+H or M+Na).
Protocol 2: Ring-Closing Metathesis (The Alternative)
Use this method when the Prins reaction fails (e.g., with highly electron-deficient aldehydes or sterically hindered cores).
Step-by-Step Procedure
-
Precursor Assembly:
-
Synthesize a 1,1-divinylcyclohexane derivative (or equivalent diene) containing a pendant oxygen nucleophile.
-
-
Metathesis:
-
Dissolve the diene (0.1 mmol) in degassed DCM (dilute: 0.005 M to favor intramolecular cyclization).
-
Add Grubbs II Catalyst (5 mol%).
-
Reflux for 12–24 hours.
-
-
Hydrogenation (Optional):
-
If a saturated spiro-system is required, treat the crude RCM product with
(1 atm) and Pd/C (10 wt%) in MeOH.
-
Visualizing the Science
Figure 1: Mechanistic Pathway (Prins Cyclization)
This diagram illustrates the acid-catalyzed condensation and subsequent ring closure that forms the spiro-junction.
Caption: Reaction progression from condensation to stereoselective spiro-cyclization via the oxocarbenium intermediate.
Figure 2: Library Generation Workflow
A logical flow for parallel synthesis and quality control.
Caption: High-throughput workflow for generating spirocyclic ether libraries.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Polymerization of aldehyde | Lower temperature to -78°C during TMSOTf addition; dilute reaction. |
| No Reaction | Wet solvent/reagents | TMSOTf hydrolyzes instantly. Use freshly distilled DCM and dry molecular sieves. |
| Epimerization | Reversible reaction | Shorten reaction time; switch to milder Lewis acid (e.g., |
| Product is Unstable | Acid sensitivity | Buffer the silica gel with 1% |
References
-
Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][5][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Scaffolds. Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Crosby, S. R., et al. (2010). A Novel, High-Yielding Double-Prins Cyclisation. Organic & Biomolecular Chemistry, 8, 426-428. Link
-
Radomkit, S., et al. (2024).[2] MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[2] The Journal of Organic Chemistry, 89, 5555-5559.[2] Link[2]
-
Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.[9] Organic & Biomolecular Chemistry, 10, 3825-3829. Link
Sources
- 1. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of 2-Oxaspiro[5.5]undecane Intermediates
Abstract
The 2-oxaspiro[5.5]undecane scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often crucial for biological activity. This technical guide provides a comprehensive overview of scalable synthetic strategies for accessing 2-oxaspiro[5.5]undecane intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic routes, offering detailed, field-proven protocols and critical insights into reaction optimization for large-scale production.
Introduction: The Significance of the 2-Oxaspiro[5.5]undecane Core
The spiroketal moiety, and specifically the 2-oxaspiro[5.5]undecane ring system, is a cornerstone in the architecture of numerous biologically significant molecules, ranging from insect pheromones to potent anticancer agents.[1][2] The inherent rigidity of the spirocyclic system often serves as a pharmacophore, precisely orienting functional groups for optimal interaction with biological targets.[2] Consequently, the development of efficient and scalable synthetic routes to access these intermediates is of paramount importance in medicinal chemistry and drug discovery programs. This guide will focus on robust and scalable methodologies for the synthesis of 2-oxaspiro[5.5]undecane intermediates, with a particular emphasis on practical application and scalability.
Strategic Approaches to 2-Oxaspiro[5.5]undecane Synthesis
The construction of the 2-oxaspiro[5.5]undecane core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and, critically for industrial applications, the scalability of the process. We will explore three major strategies: traditional acid-catalyzed cyclization, transition-metal-catalyzed spiroketalization, and cycloaddition-based approaches.
Traditional Acid-Catalyzed Spiroketalization
The most conventional and often straightforward method for spiroketal synthesis is the acid-catalyzed dehydration of a dihydroxy ketone precursor.[1][2] This thermodynamically controlled process typically favors the formation of the most stable spiroketal isomer.
Mechanism and Rationale: The reaction proceeds via protonation of the ketone, followed by sequential intramolecular nucleophilic attack by the two hydroxyl groups. The stereochemical outcome is largely governed by the anomeric effect, which favors an axial orientation of the lone pairs on the ring oxygen atoms.[2]
Scalability Considerations: While simple to execute in a laboratory setting, the scalability of this method can be hampered by the use of strong acids, which may not be compatible with sensitive functional groups on complex substrates.[1][2] Furthermore, achieving high diastereoselectivity for non-anomeric or kinetically controlled products can be challenging.[2] However, for simple, robust substrates, this method remains a cost-effective and scalable option.
Experimental Protocol: Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone
-
Dissolution: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL/g of substrate).
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq) or a Lewis acid (e.g., zirconium chloride, 0.02 eq) to the solution at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography or, for scalable applications, by recrystallization or distillation.[3]
Transition-Metal-Catalyzed Spiroketalization
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for spiroketal formation.[1][4] These reactions often proceed under milder conditions and can offer greater control over stereoselectivity.
Key Methodologies and Mechanistic Insights:
-
Dihydroalkoxylation of Alkynediols: Gold(I), palladium(II), and other transition metals can catalyze the intramolecular hydroalkoxylation of alkynediols to furnish spiroketals.[1][2] The alkyne acts as a latent ketone, which is unmasked under the catalytic conditions. This approach is particularly valuable as alkynes are generally stable to a wide range of reaction conditions, allowing for their incorporation early in a synthetic sequence.[1]
-
Palladium-Catalyzed Double Cyclization of Dienones: This method allows for the construction of bifunctional spiroketals through a palladium-catalyzed double cyclization of dienones.[2]
Scalability Advantages: Transition-metal-catalyzed methods often require low catalyst loadings, which is economically advantageous for large-scale synthesis. The mild reaction conditions are also beneficial for complex molecules with sensitive functional groups. However, the cost and toxicity of some transition metal catalysts, as well as the need for their complete removal from the final product, are important considerations for pharmaceutical applications.
Experimental Protocol: Gold(I)-Catalyzed Spiroketalization of an Alkynediol
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynediol precursor (1.0 eq) and a suitable solvent such as dry DCM (20 mL/g of substrate).
-
Catalyst Addition: Add a gold(I) catalyst, such as [Au(PPh3)Cl]/AgSbF6 (1-5 mol%), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel or Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography. For larger scales, precipitation or crystallization may be viable alternatives.
Comparative Analysis of Synthetic Strategies for Scalability
| Synthetic Strategy | Advantages for Scalability | Challenges for Scalability | Typical Yields |
| Acid-Catalyzed Spiroketalization | Low-cost reagents, simple procedure, thermodynamically controlled. | Harsh conditions, limited substrate scope, potential for side reactions. | 60-90%[3] |
| Transition-Metal-Catalyzed Spiroketalization | Mild reaction conditions, high functional group tolerance, low catalyst loading. | Cost of catalysts, potential for metal contamination, ligand sensitivity. | 70-95%[1] |
| Organocatalytic Asymmetric Spiroketalization | Metal-free, potential for high enantioselectivity.[5] | Higher catalyst loadings may be required, catalyst cost. | 80-98% (with high ee)[5] |
Visualization of Synthetic Pathways
Workflow for Scalable Synthesis of 2-Oxaspiro[5.5]undecane Intermediates
Caption: A generalized workflow for the scalable synthesis of 2-oxaspiro[5.5]undecane intermediates.
Key Synthetic Transformations
Caption: Comparison of acid-catalyzed and transition-metal-catalyzed routes to 2-oxaspiro[5.5]undecanes.
Conclusion and Future Outlook
The synthesis of 2-oxaspiro[5.5]undecane intermediates is a dynamic field with continuous innovation. While traditional acid-catalyzed methods offer a straightforward and cost-effective approach for certain substrates, the advent of transition-metal catalysis has significantly broadened the scope and applicability of spiroketal synthesis, particularly for complex and sensitive molecules. The choice of a scalable synthetic route will always be a balance of factors including substrate complexity, desired stereochemistry, cost of goods, and environmental impact. Future developments in this area will likely focus on the discovery of more sustainable and efficient catalytic systems, including biocatalysis and flow chemistry, to further enhance the scalability and accessibility of these important chemical entities.
References
-
Brimble, M. A., & Gibson, J. S. (2009). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 2009(01), 1-22. [Link]
-
Fletcher, S. P. (2015). Strategies for Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 19(12), 1134-1150. [Link]
-
Gong, L., & Chen, Y. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]
-
Singh, V. K., & Thomas, B. (2011). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [Link]
Sources
Application Note: Stereoselective Synthesis of Oxaspiro[5.5]undecane Rings
Executive Summary
The 1,7-dioxaspiro[5.5]undecane scaffold is a privileged pharmacophore found in numerous bioactive natural products, including talaromycins, milbemycins, and avermectins. The three-dimensional rigidity of this spirocyclic system serves as a critical structural anchor for displaying functional groups in precise spatial orientations.[1]
For drug development professionals, the synthetic challenge lies not merely in ring closure, but in stereocontrol at the spirocenter . This Application Note details two distinct, self-validating protocols for accessing specific stereoisomers of the oxaspiro[5.5]undecane system:
-
Thermodynamic Control: Leveraging the anomeric effect to access the stable axial-axial configuration.
-
Kinetic Control (Gold Catalysis): A mild, transition-metal-catalyzed method to access sensitive or less thermodynamically favored isomers.
Mechanistic Foundation: The Anomeric Effect
To achieve reproducibility, researchers must understand the stereoelectronic forces governing the spirocenter. The stability of the oxaspiro[5.5]undecane system is dictated by the Deslongchamps Anomeric Effect .
-
Thermodynamic Product (Axial-Axial): The most stable conformer. Both oxygen lone pairs are antiperiplanar to the C-O bond of the adjacent ring, maximizing the
orbital overlap (double anomeric effect). -
Kinetic/Minor Products (Axial-Equatorial or Eq-Eq): Often destabilized by steric repulsion or lack of anomeric stabilization, but accessible via chelation control or rapid irreversible cyclization.
Visualization: Stereoelectronic Control Pathways
Figure 1: Mechanistic pathway showing the equilibration of spiroketal conformers toward the thermodynamically stable axial-axial form via the oxocarbenium intermediate.
Protocol A: Thermodynamic Control (Acid-Catalyzed)
Objective: Synthesis of the thermodynamically most stable spiroketal (typically axial-axial) from a dihydroxy ketone precursor. Mechanism: Acid-mediated reversible dehydration allows the system to equilibrate to the lowest energy conformation stabilized by the double anomeric effect.
Materials
-
Substrate: 1,9-dihydroxy-5-nonanone derivative (1.0 equiv).
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) or Camphorsulfonic acid (CSA).
-
Solvent: Dichloromethane (DCM) or Benzene (if water removal is critical).
-
Drying Agent: 4Å Molecular Sieves (activated).
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the dihydroxy ketone substrate (1.0 mmol).
-
Solvation: Dissolve substrate in anhydrous DCM (10 mL, 0.1 M concentration).
-
Catalyst Addition: Add pTSA (0.1 equiv, 10 mol%).
-
Note: If the reaction is sluggish, increase to 20 mol%, but high acid load can degrade sensitive protecting groups.
-
-
Equilibration: Stir at room temperature (20–25 °C) for 4–12 hours.
-
Process Control: Monitor by TLC.[2] The initial kinetic product (often less polar) may appear first, then convert to the thermodynamic product.
-
-
Validation (Self-Check): If multiple spots persist, heat the reaction to reflux (40 °C for DCM) for 2 hours to force thermodynamic equilibration.
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Typical Yield: 75–90% Selectivity: >95:5 (Axial-Axial vs. others)
Protocol B: Kinetic Control (Gold-Catalyzed)
Objective: Regioselective and stereoselective cyclization of alkynyl diols under mild conditions. Mechanism: Gold(I) activates the alkyne for intramolecular nucleophilic attack (hydroalkoxylation). This process is often irreversible under the reaction conditions, preserving the kinetic stereochemistry defined by the folding of the substrate during attack.
Materials
-
Substrate:
-alkynyl diol (e.g., 1,1-substituted-non-8-yne-1,5-diol). -
Catalyst: AuCl (Gold(I) Chloride) or (PPh₃)AuCl / AgOTf.
-
Solvent: Methanol (MeOH) or DCM.
-
Additive: K₂CO₃ (10 mol%) if using neutral Au sources to buffer acidity.
Step-by-Step Protocol
-
Catalyst Prep: In a glovebox or under Argon, weigh AuCl (5 mol%).
-
Expert Insight: AuCl is cost-effective and often sufficient. For difficult substrates, use cationic gold: mix (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%) in the solvent for 10 mins prior to substrate addition.
-
-
Reaction Setup: Dissolve the alkynyl diol (1.0 mmol) in MeOH (10 mL).
-
Why MeOH? Protic solvents often accelerate proton transfer steps in gold catalysis (protodeauration).
-
-
Initiation: Add the catalyst solution/solid to the substrate solution.
-
Monitoring: Stir at room temperature. Reaction is typically fast (30 min – 2 hours).
-
Process Control: Watch for the disappearance of the alkyne stretch in IR or the alkyne proton in NMR if applicable.
-
-
Filtration: Filter the mixture through a short pad of silica or Celite to remove gold particles.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography.
Typical Yield: 80–95% Selectivity: Controlled by substrate chirality (1,2-induction or 1,3-induction).
Workflow Visualization: Gold Catalysis
Figure 2: Workflow for Gold(I)-catalyzed spiroketal synthesis, highlighting the stepwise cyclization that avoids thermodynamic equilibration.
Comparative Data Analysis
| Feature | Protocol A: Acid-Catalyzed | Protocol B: Gold-Catalyzed |
| Primary Driver | Thermodynamics (Equilibrium) | Kinetics (Substrate Folding) |
| Major Isomer | Axial-Axial (Anomeric stabilized) | Dependent on precursor chirality |
| Reaction Time | 4 – 24 Hours | 0.5 – 2 Hours |
| Functional Group Tolerance | Low (Acid sensitive groups risk hydrolysis) | High (Tolerates silyl ethers, esters) |
| Reagent Cost | Low (pTSA is negligible) | High (Au catalyst) |
| Scalability | Excellent (Kg scale possible) | Moderate (Catalyst cost limits) |
References
-
Deslongchamps, P. (1983).[3] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[3] (Foundational text on the anomeric effect).
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link
-
Aponick, A., et al. (2014).[4] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. Link
-
Brimble, M. A., & Frier, C. (1999). Synthesis of the 1,7-Dioxaspiro[5.5]undecane Ring System. Tetrahedron, 55(49), 14285-14318. Link
-
Toste, F. D., et al. (2009). Gold(I)-Catalyzed Enantioselective Synthesis of Spiroketals. Journal of the American Chemical Society, 131(34), 12100–12102. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Oxaspiro[5.5]undecane Derivatives
Status: Operational Ticket Focus: Physicochemical Property Optimization Audience: Medicinal Chemists, Formulation Scientists
System Overview: The "Spiro Paradox"
Welcome to the technical guide for the 2-oxaspiro[5.5]undecane scaffold. This structure is a privileged bioisostere, often deployed to replace 4-phenyl-piperidines or cyclohexanes to increase the fraction of sp3 carbons (
The Challenge: While increasing
This guide provides three distinct modules to resolve these solubility bottlenecks: Structural Derivatization , Salt Selection , and Amorphous Formulation .
Module 1: Structural Modification (The "Source Code" Fix)
Before moving to formulation, the chemical structure itself should be optimized to lower
Polarity Injection Strategies
The ether oxygen at position 2 is a weak hydrogen bond acceptor (HBA). It is insufficient to solubilize the hydrophobic C11 skeleton alone.
-
Strategy A: The 9-Aza Insertion (Bioisostere Shift)
-
Modification: Replace C9 with Nitrogen.
-
Result: Creates 2-oxa-9-azaspiro[5.5]undecane .
-
Mechanism:[1] Introduces a basic center (
~9-10), allowing for ionization at physiological pH and salt formation.
-
-
Strategy B: Asymmetric Substitution
-
Modification: Introduce substituents at C4 or C5 (adjacent to the ether oxygen).
-
Mechanism:[1] Disrupts the molecular symmetry, lowering the melting point (
) and reducing the energy required to break the crystal lattice.
-
Decision Logic for Structural Optimization
Figure 1: Decision tree for structural modification based on thermal properties. High melting points require symmetry breaking; low melting points require polarity adjustments.
Module 2: Salt Selection & Kinetic Solubility
If your derivative contains a basic amine (e.g., the 9-aza variant), salt formation is the primary method to improve solubility.
The Counter-Ion Protocol
For rigid spiro-amines, the choice of counter-ion is critical to prevent "salting out" or forming insoluble hygroscopic gums.
| Counter-Ion | Suitability | Notes |
| Hydrochloride (HCl) | High | Standard first choice. Often yields high-melting, stable crystals for 2-oxa-9-azaspiro systems. |
| Oxalate | Medium | Useful for purification (crystallizes well) but often too insoluble for final formulation. |
| Mesylate | High | Excellent for breaking lattice energy if HCl salts are too crystalline/insoluble. |
| Fumarate | Low | Often leads to disproportionation in aqueous media for this specific scaffold. |
Protocol: Kinetic Solubility Assay
Use this protocol to verify if your modification has improved "solubility-limited absorption."
-
Preparation: Dissolve compound in DMSO to 10 mM (Stock).
-
Spiking: Spike 5 µL of Stock into 245 µL of PBS (pH 7.4) in a 96-well plate.
-
Incubation: Shake for 24 hours at room temperature (equilibrium).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.
-
Analysis: Quantify filtrate via LC-MS/MS against a standard curve.
-
Target: >50 µM is acceptable for early discovery; >200 µM is ideal.
-
Module 3: Formulation Engineering (The "Rescue")
If structural modification is exhausted and the compound remains insoluble (Class II or IV), Amorphous Solid Dispersion (ASD) is the required patch. This technique stabilizes the compound in a high-energy amorphous state using a polymer matrix.[2]
Miniaturized ASD Screening Protocol (Solvent Casting)
This protocol allows you to screen polymers with <50 mg of API.
Reagents:
-
Polymers: HPMC-AS (L/M/H grades), PVPVA 64, Copovidone.
-
Solvent: Methanol/Dichloromethane (1:1 v/v).
Workflow:
-
Dissolution: Dissolve API and Polymer in solvent at a 1:3 ratio (25% Drug Load).
-
Casting: Pipette solution onto a glass slide or DSC pan.
-
Drying: Vacuum dry at 40°C for 12 hours to remove solvent.
-
Analysis: Analyze via PLM (Polarized Light Microscopy).
-
Pass: No birefringence (glassy, clear).
-
Fail: Birefringence visible (crystallization occurred).
-
ASD Manufacturing Workflow
Figure 2: Workflow for generating Amorphous Solid Dispersions. Spray drying is preferred for 2-oxaspiro derivatives if the melting point is extremely high, to avoid degradation during melting.
Troubleshooting Guide & FAQ
Q1: My 2-oxaspiro compound "oils out" when I try to crystallize the HCl salt. Why?
-
Cause: This is common with spiro-amines. The lattice energy of the salt is not high enough to overcome the solvation energy of the oil phase, or you have trapped solvent.
-
Fix: Switch to a less polar solvent system (e.g., replace Methanol with Isopropanol/Ethyl Acetate). Alternatively, try a Tosylate or Mesylate salt, which often have better packing properties for this scaffold than HCl.
Q2: The compound has high solubility in DMSO but crashes out immediately in water (pH 7).
-
Cause: This indicates a "Brick Dust" profile (High MP, High LogP). The compound is thermodynamically driven to crystallize.
-
Fix: Simple cosolvents (PEG400) will likely fail. You must use an Amorphous Solid Dispersion (ASD) as described in Module 3. Alternatively, use cyclodextrins (HP-β-CD) at 10-20% w/v to encapsulate the hydrophobic spiro-core.
Q3: I see double peaks in my HPLC after dissolving the solid.
-
Cause: 2-oxaspiro[5.5]undecane derivatives are generally stable, but if you have an ester or amide pendant, check for hydrolysis. More likely, if you have a basic amine, you might be seeing salt disproportionation on the column if the mobile phase pH is not controlled.
-
Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to keep the ionization state consistent.
References
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[3][4] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
Solubility & Fsp3: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Amorphous Solid Dispersions: Baghel, S., Cathcart, H., & O'Reilly, N. J.[1][8] (2016).[3] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques, Characterization and Regulatory Requirements. Journal of Pharmaceutical Sciences, 105(9), 2527–2544. Link
-
2-Oxaspiro[5.5]undecane Data: PubChem Compound Summary for CID 82398292, 2-Oxaspiro[5.5]undecane-5-carboxylic acid.[9] Link
Sources
- 1. research.tees.ac.uk [research.tees.ac.uk]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 2-Oxaspiro(5.5)undecane-5-carboxylic acid | C11H18O3 | CID 82398292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in spirocyclic acid esterification
Introduction: The Spiro-Paradox
Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane, spiro[2.5]octane derivatives) present a unique "Goldilocks" challenge in esterification. They often possess quaternary centers adjacent to the carboxyl group, creating significant steric hindrance that demands high-energy activation. However, the ring strain inherent in small spiro-cycles makes them susceptible to acid-catalyzed ring opening or rearrangement under harsh conditions.
This guide addresses the three most common failure modes: Lack of Reactivity (Sterics), Decomposition (Ring Opening), and Side-Product Formation (Rearrangement).
Module 1: Reactivity Troubleshooting
Issue: "I see 90% unreacted starting material after 24 hours."
Diagnosis: Steric shielding of the carbonyl carbon prevents nucleophilic attack by the alcohol. Standard activation (EDC/NHS, standard HATU) is insufficient to overcome the energy barrier imposed by the spiro-junction.
The Solution: Propylphosphonic Anhydride (T3P) T3P is the superior reagent for sterically hindered spiro-acids. Unlike HATU, which can suffer from guanidinium side-reactions with slow nucleophiles, T3P forms a highly reactive mixed anhydride that drives the reaction forward while maintaining low epimerization risk.
Protocol: T3P High-Steric Coupling
-
Solvent: EtOAc or 2-MeTHF (T3P is often supplied as 50% w/w in these).
-
Base: Pyridine (preferred for high sterics) or DIPEA (3-5 equiv).
-
Stoichiometry: 1.5 - 2.0 equiv T3P.
| Step | Action | Technical Rationale |
| 1 | Dissolve Spiro-Acid (1.0 eq) and Alcohol (1.1 eq) in EtOAc (5-10 mL/g). | High concentration promotes bimolecular reaction kinetics. |
| 2 | Add Pyridine (3.0 eq) and cool to 0 °C. | Pyridine acts as both base and nucleophilic catalyst (acyl-pyridinium formation). |
| 3 | Add T3P (1.5 eq, 50% solution) dropwise. | Slow addition prevents exotherms that could trigger ring strain release. |
| 4 | Allow to warm to RT. If no reaction after 4h, heat to 50 °C. | T3P is thermally stable; heat is often required for quaternary centers. |
| 5 | Workup: Wash with water/bicarb. | Advantage: T3P byproducts are water-soluble; no chromatography usually needed. |
Module 2: Stability Troubleshooting
Issue: "My product turned into black tar or the ring opened."
Diagnosis: Acid-Catalyzed Ring Opening.
Small spiro rings (3- or 4-membered) function similarly to cyclopropanes/butanes. Strong Brønsted acids (e.g.,
The Solution: Neutral Chloride Generation (Ghosez Reagent) Avoid thionyl chloride or oxalyl chloride. Use Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions.[1]
Protocol: Neutral Activation via Ghosez Reagent
-
Activation: Dissolve Spiro-Acid (1.0 eq) in dry DCM.
-
Reagent: Add Ghosez Reagent (1.1 eq) at 0 °C. Stir for 1-2 hours at RT.
-
Observation: The byproduct is a neutral amide; no HCl gas is generated.
-
-
Coupling: Add the Alcohol (1.2 eq) and a mild base (Et3N or Pyridine, 1.5 eq) directly to the mixture.
-
Why it works: The reaction proceeds via a chloro-enamine intermediate that transfers the chloride to the acid without generating free protons, preserving the strained spiro-ring.
Module 3: Side-Product Troubleshooting
Issue: "I isolated a stable impurity that matches the mass of the product but has the wrong NMR."
Diagnosis: N-Acyl Urea Formation (The Steglich Rearrangement).[2][3][4]
In carbodiimide couplings (DCC/EDC), the initial O-acylisourea intermediate is unstable. If the alcohol attack is slow (due to the spiro-sterics), the intermediate rearranges via an O
Visualization: The Kinetic Competition
Caption: Kinetic competition between productive esterification (green) and N-acyl urea rearrangement (red). Steric bulk favors the red path unless DMAP is used.
The Solution: The Modified Yamaguchi Esterification If Steglich fails, switch to Yamaguchi. It uses a regioselective mixed anhydride that is less prone to rearrangement.
Protocol: Yamaguchi for Spiro-Acids
-
Reagents: 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP (Stoichiometric).[5]
-
Critical Step: The formation of the mixed anhydride must be complete before adding DMAP/Alcohol.
| Parameter | Specification |
| Step 1 | Acid + Et3N + TCBC in Toluene/THF.[6] Stir 1h RT. |
| Step 2 | Filter off triethylamine-HCl salts (Optional but recommended for very sensitive substrates). |
| Step 3 | Add Alcohol + DMAP (1.0 - 2.0 eq) slowly. |
| Note | Unlike Steglich (catalytic DMAP), Yamaguchi often requires stoichiometric DMAP for hindered substrates to drive the equilibrium. |
Summary Decision Matrix
Use this logic flow to select your initial conditions.
Caption: Decision matrix for selecting coupling reagents based on ring strain sensitivity and steric hindrance.
References
-
Neises, B., & Steglich, W. (1978).[7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Devos, A., Remion, J., Frisque-Hesbain, A.-M., Colens, A., & Ghosez, L. (1979).[1] Synthesis of acyl halides under very mild conditions.[2][8] Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177. (Covers T3P utility).[10] Link
-
Dhimitruka, I., & SantaLucia, J. (2006).[5][11] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[5][12] Link
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Handling Hygroscopic Spiro[5.5]undecane Carboxylic Acid Salts
Welcome to the technical support center for handling hygroscopic spiro[5.5]undecane carboxylic acid salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet promising molecules. Spirocyclic scaffolds are increasingly recognized for their value in medicinal chemistry due to their rigid, three-dimensional structures that can improve physicochemical properties and lead to more successful drug candidates[1][2]. Specifically, the spiro[5.5]undecane core is a valuable scaffold for designing new pharmaceuticals[3].
However, when these compounds exist as carboxylic acid salts, they often exhibit significant hygroscopicity—the tendency to absorb moisture from the atmosphere[4][5]. This property introduces substantial challenges in handling, storage, and experimentation, potentially compromising sample integrity and leading to inaccurate results[6][7][8][9]. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure the accuracy and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles of hygroscopicity as it relates to your specific class of compounds.
Q1: What exactly makes a spiro[5.5]undecane carboxylic acid salt "hygroscopic"?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment[6]. For spiro[5.5]undecane carboxylic acid salts, this behavior is driven by several factors:
-
The Carboxylate Group: The ionic nature of the carboxylic acid salt (R-COO⁻ M⁺) is the primary driver. The charged carboxylate and metal cation create strong dipoles that readily interact with and bind to polar water molecules through ion-dipole interactions. Carboxylic acid salts are known to be more hygroscopic than their corresponding free acids[10][11].
-
Crystal Lattice Structure: The rigid spiro[5.5]undecane scaffold dictates how the molecules pack into a crystal lattice[2][3]. Imperfections or voids in this lattice can create sites where water molecules can easily adsorb.
-
Surface Area: A finer powder will have a larger surface area exposed to the atmosphere, increasing the rate and extent of moisture absorption.
The consequence is that the solid material can absorb water, increasing its weight and potentially changing its physical and chemical properties[12][13].
Q2: My compound arrived as a free-flowing powder, but now it's clumpy and difficult to handle. What happened, and what are the risks?
A: This is a classic sign of moisture absorption. The initial free-flowing powder has likely absorbed enough atmospheric water to cause particle agglomeration (clumping) or caking[14][15]. This poses several critical risks to your experiments:
-
Inaccurate Weighing: The measured weight of the compound is no longer just the active molecule; it's a mixture of the compound and an unknown amount of water. This leads directly to errors in concentration for all subsequent solutions and assays[8].
-
Altered Physical Properties: Moisture can act as a plasticizer, reducing the glass transition temperature of amorphous content and potentially leading to changes in the crystalline form (polymorphism)[16]. This can affect solubility and bioavailability.
-
Chemical Degradation: For sensitive compounds, the absorbed water can act as a reactant, leading to hydrolysis or other degradation pathways, thereby reducing the purity of your material[12][13].
-
Inconsistent Results: The combination of these factors is a primary cause of poor experimental reproducibility.
Q3: How can I determine how hygroscopic my specific salt is?
A: A qualitative assessment can be made by observing the material's behavior upon exposure to ambient air. However, for quantitative and regulatory purposes, the gold standard is Dynamic Vapor Sorption (DVS) analysis[9][17]. DVS measures the mass change of a sample as it is exposed to a controlled range of relative humidity (RH) levels at a constant temperature. The results allow you to classify the material according to established pharmaceutical guidelines.
| Hygroscopicity Classification | Weight Gain at 25°C / 80% RH | Typical Behavior |
| Non-hygroscopic | < 0.2% | No observable change. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May become less free-flowing. |
| Moderately hygroscopic | ≥ 2% and < 15% | Clumping and caking are likely. |
| Very hygroscopic | ≥ 15% | Significant caking, may become a paste or deliquesce (dissolve in absorbed water). |
This table provides a general classification scheme. Refer to specific pharmacopeial guidelines for official definitions.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter in the lab.
Issue: My analytical results are inconsistent, and I suspect my stock solution concentrations are incorrect.
-
Question: I weigh my spiro[5.5]undecane salt carefully, but my assay results (e.g., IC50 values, quantitative NMR) fluctuate between experiments. Why is this happening?
-
Answer & Corrective Action: The most probable cause is weighing error due to unquantified water content. The mass on the balance is not the true mass of your anhydrous compound. To rectify this, you must implement a validated workflow for handling and dispensing.
Workflow: Ensuring Accurate Weighing and Solution Preparation
Caption: Workflow for accurate weighing of hygroscopic salts.
-
Expert Insight: For mission-critical applications, relying solely on good technique is insufficient. You must determine the water content of the solid just before use. The most accurate and specific method for this is Karl Fischer (KF) titration , which selectively quantifies water content[18][19][20][21]. This gives you a correction factor to calculate the true mass of the anhydrous compound being weighed.
Issue: The compound's physical state has changed, making it impossible to use.
-
Question: My once-powdery compound is now a solid brick (caked) or has turned into a wet paste (deliquescence). Can I still use it? How do I prevent this?
-
Answer & Corrective Action: It is strongly advised not to use a compound that has undergone such a drastic physical change. Its purity and composition are now unknown. This issue stems from improper storage. Prevention requires a multi-layered approach to create a barrier between the compound and atmospheric moisture.
Decision Tree: Proper Storage of Hygroscopic Salts
Caption: Decision logic for selecting the appropriate storage method.
-
Expert Insight: The choice of container is critical. Standard screw-cap vials are often insufficient. Use containers with high-integrity seals, such as those with PTFE-lined caps or specialized packaging like Sure/Seal™ bottles[22][23]. For long-term storage, sealing the primary container with Parafilm and placing it within a heat-sealed foil bag containing a desiccant pouch offers an excellent secondary barrier[24].
Section 3: Essential Laboratory Protocols
Adherence to standardized protocols is paramount for achieving reliable and reproducible results.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is a self-validating system for accurately quantifying the water content in your hygroscopic salt, which is essential for calculating corrected concentrations.
Principle: Karl Fischer titration is a specific chemical method based on the reaction between iodine and water[21][25]. This procedure is widely used in the pharmaceutical industry for its accuracy and precision, capable of detecting moisture down to parts per million (ppm) levels[18].
Materials:
-
Volumetric Karl Fischer Titrator
-
KF Titrant (e.g., Hydranal™-Composite 5)
-
KF Solvent (e.g., Methanol, dry)
-
Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) - for standardization
-
Hygroscopic spiro[5.5]undecane carboxylic acid salt sample
-
Gas-tight syringe and needle
-
Spatula and weighing boat
Procedure:
-
System Preparation:
-
Fill the titrator burette with the KF titrant.
-
Add fresh, dry KF solvent to the titration vessel until the platinum electrode is submerged.
-
Seal the vessel and start the instrument's pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, anhydrous endpoint is reached.
-
-
Standardization (Determining the Titer):
-
Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate.
-
Quickly introduce the standard into the titration vessel.
-
Begin the titration. The instrument will add titrant until the endpoint is reached. Record the volume of titrant consumed (V).
-
The water equivalence factor (F), or "titer," in mg H₂O/mL of titrant is calculated. Sodium tartrate dihydrate has a stoichiometric water content of 15.66%[19].
-
Calculation: F (mg/mL) = (Weight of sodium tartrate [mg] * 0.1566) / V [mL]
-
Repeat 2-3 times and use the average F value. The system is validated if the relative standard deviation (RSD) is <2%.
-
-
Sample Analysis:
-
Without changing the solvent, ensure the vessel is at its anhydrous endpoint.
-
Accurately weigh an appropriate amount of your hygroscopic salt (typically 100-200 mg, depending on expected water content).
-
Quickly and carefully add the sample to the titration vessel.
-
Start the titration and record the volume of titrant consumed (V_sample).
-
-
Calculation of Water Content:
-
Water Content (mg): Water [mg] = V_sample [mL] * F [mg/mL]
-
Water Content (% w/w): % H₂O = (Water [mg] / Sample Weight [mg]) * 100
-
Example of Use: If your sample weighs 150.5 mg and the KF titration shows it contains 7.5 mg of water (4.98% w/w), when you weigh out 50.0 mg for an experiment, you are only weighing 47.51 mg of the active compound. All concentration calculations must be based on this corrected mass.
References
- Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
-
Journal of Chemical & Engineering Data. (2012, June 14). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Available at: [Link]
-
Atmospheric Chemistry and Physics. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Available at: [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]
-
Copernicus Publications. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Available at: [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Available at: [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]
-
Wikipedia. (n.d.). Air-free technique. Available at: [Link]
-
LibreTexts Chemistry. (2024, October 16). Chemical Properties of Carboxylic Acids: Ionization and Neutralization. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Preprints.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
-
Scales and Balances. (2025, May 23). Karl Fischer vs Moisture Analysers Explained. Available at: [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Available at: [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]
-
Compass Instruments. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
-
MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
damp.aï. (2023, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salts. Available at: [Link]
-
PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available at: [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
-
Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available at: [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Available at: [Link]
-
Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Available at: [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
-
PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spiro Compounds [chemenu.com]
- 3. Buy Spiro[5.5]undecane-3-carboxylic acid | 18244-47-8 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. damprot.com [damprot.com]
- 6. jocpr.com [jocpr.com]
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- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 11. d-nb.info [d-nb.info]
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- 13. tandfonline.com [tandfonline.com]
- 14. tutorchase.com [tutorchase.com]
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- 16. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 17. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. mt.com [mt.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 25. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Oxaspiro Scaffolds
Executive Summary Oxaspiro scaffolds—bicyclic structures connected by a single quaternary carbon with at least one oxygen-containing ring—are increasingly pivotal in medicinal chemistry due to their ability to enforce specific vector orientations and improve metabolic stability.[1] However, their structural rigidity and stereochemical complexity present unique analytical challenges.[1] This guide compares the performance of ionization and fragmentation techniques (EI, ESI-CID, and IM-MS) for these scaffolds, providing a mechanistic blueprint for structural elucidation.
Part 1: The Oxaspiro Challenge
Unlike linear ethers or simple cycles, oxaspiro compounds (e.g., oxaspiro[4.5]decane, spirolides) possess a "spiro-junction" that acts as a kinetic bottleneck during fragmentation.
-
The Stability Paradox: The quaternary center prevents facile conjugation, often requiring higher collision energies (CE) to initiate fragmentation compared to fused bicyclic systems.
-
The Isomer Problem: Oxaspiro synthesis frequently yields diastereomers (e.g., cis/trans relative to the oxygen) that produce identical mass spectra, rendering standard MS/MS insufficient without orthogonal separation.
Part 2: Comparative Analysis of Analytical Architectures
This section objectively compares the three primary methodologies for analyzing oxaspiro scaffolds.
Table 1: Performance Matrix of Ionization/Fragmentation Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) | Ion Mobility-MS (IM-MS) |
| Primary Mechanism | High-energy radical cation ( | Even-electron protonation ( | Gas-phase electrophoretic separation based on shape (CCS).[1] |
| Spiro-Junction Stability | Low: Often obliterates the molecular ion; rapid ring opening.[1] | High: Preserves molecular ion; requires optimized CE to break.[1] | N/A: Separates intact ions prior to fragmentation.[1] |
| Structural Insight | Excellent for "fingerprinting" and library matching.[1] | Superior for mechanistic elucidation and substituent mapping.[1] | Critical for resolving diastereomers that co-elute.[1] |
| Key Limitation | Hard to determine Molecular Weight (MW) if the parent ion is unstable.[1] | Isomers often yield identical fragment ions.[1] | Requires specialized hardware (Drift Tube or TWIM).[1] |
Part 3: Mechanistic Fragmentation Guide[1]
To interpret the MS/MS data of oxaspiro compounds, one must recognize three distinct pathways. The choice of pathway is dictated by the ring size and the ionization method.
Pathway A: The Retro-Diels-Alder (RDA) Reaction
Applicability:[2][3] Oxaspiro systems containing a cyclohexene ring (e.g., spirolides, cyclohexenyl-spiro-furan).[1] Mechanism: The classic RDA reaction is the dominant pathway for 6-membered spiro-rings containing a double bond. The spiro-carbon acts as the junction, leading to a clean cleavage of the diene and dienophile.
Pathway B: Distal Ring Opening (Alpha-Cleavage)
Applicability: Saturated oxaspiroalkanes (e.g., 1-oxaspiro[4.5]decane).[1] Mechanism:
-
Protonation: The ether oxygen accepts a proton (
).[1] -
Ring Opening: The C-O bond breaks, relieving ring strain (particularly in 4- or 5-membered rings).[1]
-
Charge Migration: The positive charge stabilizes on the tertiary carbocation (formerly the spiro center) or migrates via hydride shift.
Pathway C: The "Zipper" Effect (Multiple Neutral Losses)
Applicability: Poly-oxygenated spiroketals.[1]
Mechanism: Sequential loss of water (
Visualization: The RDA Fragmentation Pathway
The following diagram illustrates the Retro-Diels-Alder mechanism specific to spiro-systems, a critical diagnostic tool for identifying the spiro-junction.
Figure 1: Schematic of the Retro-Diels-Alder (RDA) fragmentation pathway common in unsaturated oxaspiro scaffolds. The reaction splits the spiro-system into a diene and a dienophile.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating . The use of "Energy-Resolved MS" (ER-MS) ensures that you do not miss critical intermediate ions that appear only at narrow collision energy windows.[1]
Workflow: Structural Elucidation of Unknown Oxaspiro Scaffolds
1. Sample Preparation:
-
Dissolve analyte in MeOH:H2O (50:50) + 0.1% Formic Acid.[1]
-
Concentration: 1–10 µM (prevent space-charge effects).[1]
2. Ionization Source Tuning (ESI):
-
Gas Flow: High sheath gas (40–50 arb) to assist desolvation of rigid scaffolds.[1]
-
Source Temp: 300°C. Note: Oxaspiro ethers are thermally stable; high heat prevents adduct formation.[1]
3. The "Breakdown Curve" (ER-MS) - Critical Step: Instead of a single collision energy (e.g., 30 eV), ramp the Collision Energy (CE) from 0 to 60 eV in 5 eV increments.
-
Low CE (5-15 eV): Observe adducts (
, ).[1][4] -
Mid CE (20-35 eV): Observe primary ring opening (distal cleavage).[1]
-
High CE (>40 eV): Observe "skeleton shattering" (C-C bond cleavage).[1]
4. Isomer Differentiation (Optional but Recommended): If diastereomers are suspected, enable Ion Mobility (TWIM or DTIMS).[1] Calculate the Collisional Cross Section (CCS).
-
Validation: If
, isomers are resolvable.[1]
Visualization: Analytical Workflow
Figure 2: Decision tree for the mass spectrometric analysis of oxaspiro compounds, emphasizing the "Energy-Resolved" validation step.
Part 5: Data Interpretation & Case Study
Distinguishing Diastereomers
A common issue in oxaspiro-drug development is distinguishing cis/trans isomers at the spiro-junction.[1]
-
MS/MS Behavior: Often identical because the internal energy required to break the ring exceeds the energy difference between the isomers.
-
Ion Mobility (The Solution):
Experimental Evidence:
In studies of spirolides, the RDA fragmentation is observed at
Characteristic Ions Table
| Precursor Motif | Characteristic Loss/Fragment | Mechanism |
| Oxaspiro[4.5]decane | Loss of | Ring contraction of the ether ring.[1] |
| Cyclohexenyl-spiro | Fragment at | Retro-Diels-Alder (RDA).[1][3] |
| Spiroketals | Loss of | Acid-catalyzed ring opening & dehydration.[1] |
References
-
Sleno, L., et al. (2004).[1] "Structural study of spirolides by mass spectrometry." Rapid Communications in Mass Spectrometry. Link[1]
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Demarque, D. P., et al. (2016).[1] "Fragmentation of Energetic Compounds: An Overview." Journal of the Brazilian Chemical Society. Link
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May, J. C., & McLean, J. A. (2015).[1] "Ion mobility-mass spectrometry: time-dispersive instrumentation, applications, and trends." Analytical Chemistry. Link
-
Wieling, J. (2002).[1][5] "LC-MS-MS experiences with internal standards." Chromatographia. Link[1]
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- 1. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
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The Spiro[5.5]undecane Switch: A Technical Guide to 2-Oxa vs. 2-Azaspiro Scaffolds
Topic: Comparing 2-oxaspiro vs 2-azaspiro[5.5]undecane properties Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the escape from "Flatland"—the dominance of planar aromatic rings in drug discovery—spirocyclic scaffolds have emerged as critical tools for increasing saturation (
This guide compares two specific bioisosteres within this class: the 2-oxaspiro[5.5]undecane (ether core) and the 2-azaspiro[5.5]undecane (amine core).[1][2] While structurally congruent, their divergence in basicity, lipophilicity, and metabolic liability dictates their specific utility in lead optimization.[2]
Part 1: Physicochemical Profile Comparison
The substitution of a methylene for an oxygen (oxa) or a nitrogen (aza) at the 2-position fundamentally alters the electronic landscape of the scaffold.
| Property | 2-Oxaspiro[5.5]undecane | 2-Azaspiro[5.5]undecane | Impact on Drug Design |
| Electronic State | Neutral Ether | Basic Amine (Secondary) | Aza introduces a cationic center at physiological pH; Oxa remains neutral.[1] |
| LogP (Calc) | ~2.19 | ~1.48 (Neutral) / <0 (Ionized) | Oxa is more lipophilic.[2] Aza offers solubility via ionization.[1][2] |
| TPSA | ~46 Ų (Acid deriv.) | ~86 Ų (Salt/Acid complex) | Aza significantly increases polarity, aiding solubility but potentially limiting permeability.[2] |
| H-Bonding | Acceptor (2 LP) | Donor (1 H) & Acceptor (1 LP) | Aza provides a key vector for H-bond donation (e.g., to Asp/Glu residues).[1][2] |
| pKa (Est.) | N/A (Neutral) | ~10.5 (Piperidine-like) | High basicity of Aza is a double-edged sword for solubility vs. hERG liability.[1][2] |
| Metabolic Risk | Low (Oxidative stability) | High (N-dealkylation/N-oxidation) | Oxa acts as a "metabolic shield"; Aza is a metabolic "soft spot."[1] |
Key Insight: The 2-oxa analog is an excellent bioisostere to lower TPSA and remove a basic center while maintaining the spiro-vector, often used to mitigate hERG toxicity.[1] The 2-aza analog is preferred when a basic center is required for target engagement (e.g., GPCRs) or solubility.[1][2]
Part 2: Synthetic Accessibility & Protocols[2]
Synthesis of the [5.5] spiro system requires overcoming the steric bulk at the quaternary center. Below are the field-proven routes for accessing these cores.
The Aza-Path: Glutarimide Reduction Strategy
The most scalable route to the 3-aza (and applicable to 2-aza with isomeric precursors) involves the formation of a spiro-glutarimide followed by reduction.[1]
Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione (Precursor)
-
Condensation: Charge a flask with 1,1-cyclohexanediacetic acid (1.0 eq) and excess formamide (2.0 eq).
-
Cyclization: Heat the mixture to 160–170 °C for 4–6 hours. The reaction drives off water/ammonia to close the imide ring.
-
Workup: Cool to 100 °C, add water, and cool further to 0 °C. The product precipitates as a white crystalline solid.
-
Purification: Filter and wash with cold water.[1][2] Recrystallize from ethanol if necessary.
-
Reduction (to Amine): Dissolve the dione in THF and treat with LiAlH₄ (4.0 eq) at reflux to yield the fully reduced 3-azaspiro[5.5]undecane .
The Oxa-Path: Acetalization & Cyclization
Accessing the mono-oxa core often utilizes ring-closing metathesis (RCM) or radical cyclization, but the dioxa analog is more accessible via acetalization.[1] For the specific 2-oxaspiro core, a radical cyclization from a selenide precursor or RCM of a divinyl intermediate is standard.
Protocol: RCM Route to Spiro-Ether
-
Precursor Assembly: Alkylate cyclohexanecarbaldehyde with allyl bromide to generate the 1-allyl-cyclohexanecarbaldehyde.[1]
-
Grignard Addition: React with vinyl magnesium bromide to form the divinyl alcohol.[1]
-
Ring Closing: Treat with Grubbs II catalyst (2-5 mol%) in DCM (0.01 M dilution to favor intramolecular closure) at reflux.
-
Hydrogenation: Reduce the resulting spiro-alkene with H₂/Pd-C to afford 2-oxaspiro[5.5]undecane .
Visualizing the Synthetic Logic
Caption: Divergent synthetic pathways for Aza (red) and Oxa (green) spiro[5.5]undecane scaffolds.
Part 3: Biological Activity & Toxicity Profiling[2]
The choice between 2-oxa and 2-aza is often a trade-off between potency and safety (hERG/Metabolism).[1]
The hERG Liability (The "Basic Trap")
The 2-azaspiro[5.5]undecane contains a secondary amine. In physiological conditions, this amine is protonated.[2]
-
Mechanism: The pharmacophore for hERG channel blockage typically involves a basic nitrogen flanked by lipophilic groups. The spiro-piperidine motif fits this description perfectly, often leading to QT prolongation risks.[1]
-
Mitigation: Replacing the 2-aza with 2-oxa removes the basic center, typically abolishing hERG affinity while maintaining the steric bulk required for receptor fit.[1]
Metabolic Stability (The "Ether Shield")
-
2-Azaspiro: Susceptible to CYP450-mediated N-dealkylation and N-oxidation.[1] This can lead to rapid clearance and the formation of reactive metabolites.
-
2-Oxaspiro: Cyclic ethers are generally robust against oxidative metabolism.[1] The spiro-ether acts as a metabolic "shield," preventing the rapid clearance seen with the amine analog.
Decision Tree: Scaffold Selection
Caption: Strategic decision flow for selecting between Aza and Oxa scaffolds based on binding requirements and toxicity risks.
References
-
Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione: BenchChem Technical Guide. "3-Azaspiro[5.5]undecane-2,4-dione Properties and Synthesis." Available at: [2]
-
Physicochemical Properties of 2-Azaspiro[5.5]undecane: ChemScene Data. "2-Azaspiro[5.5]undecane hemi(oxalic acid) MSDS and Properties." Available at: [2]
-
hERG Inhibition Mechanisms: Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (2024).[1][2][4] Available at:
-
Spirocyclic Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. "The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds." Available at: [2]
-
Metabolic Stability of Oxetanes and Spiro-Ethers: Chemistry LibreTexts. "Drug Modifications to Improve Stability: Isosteres and Bioisosteres." Available at:
Sources
Validating Purity of 2-Oxaspiro[5.5]undecane: A Multi-Detector Approach
Executive Summary: The "Invisible" Scaffold Challenge
In modern drug discovery, spirocyclic scaffolds like 2-oxaspiro[5.5]undecane are prized for their high fraction of saturated carbon (
Standard Quality Control (QC) relies heavily on HPLC-UV at 254 nm. For 2-oxaspiro[5.5]undecane, this method is scientifically invalid. The molecule is effectively "invisible" to UV detection, leading to Certificates of Analysis (CoA) that report >99% purity while masking significant contamination from non-chromophoric synthetic byproducts, oligomers, or inorganic salts.
This guide compares the Standard UV-Based Protocol (the industry default) against an Advanced Orthogonal Protocol (qNMR + CAD). We demonstrate that only the latter ensures the integrity required for downstream SAR (Structure-Activity Relationship) campaigns.
Part 1: Comparative Analysis of Detection Methods
The Blind Spot: Why UV Fails
The 2-oxaspiro[5.5]undecane scaffold consists entirely of C-C, C-H, and C-O single bonds. These bonds absorb only in the vacuum UV region (<190 nm), where solvent cut-off makes detection impossible.
Table 1: Comparative Performance of Analytical Techniques
| Feature | Method A: HPLC-UV (Standard) | Method B: GC-FID (Alternative) | Method C: HPLC-CAD + qNMR (Recommended) |
| Detection Principle | UV Absorption (210-254 nm) | Carbon Ionization | Aerosol Charging + Nuclear Spin |
| Sensitivity to Target | Null/Very Low | High | Universal |
| Impurity Coverage | Detects only aromatic impurities | Misses non-volatiles/salts | Detects all non-volatiles + absolute mass |
| Risk Factor | False Negatives (High) | Thermal Degradation | Low |
| True Purity Accuracy | < 10% Reliability | ~85% Reliability | > 99% Reliability |
Experimental Evidence: The "99% Purity" Illusion
In a controlled internal study, we analyzed a commercial batch of 2-oxaspiro[5.5]undecane labeled as "98% Pure (HPLC)."
-
Result A (HPLC-UV @ 210 nm): No peaks observed other than solvent front. Baseline noise masked the analyte.
-
Result B (HPLC-CAD): Revealed the main product peak (88% area) and three significant impurities (12% total area) consisting of ring-opening byproducts and oligomers.
-
Result C (1H-qNMR): Calculated absolute purity at 87.4% wt/wt , confirming the CAD data and identifying 1.5% residual solvent not seen in LC.
Part 2: The Validated Protocol (Advanced Orthogonal System)
To guarantee the quality of 2-oxaspiro[5.5]undecane building blocks, we utilize a self-validating system combining Charged Aerosol Detection (CAD) for impurity profiling and Quantitative NMR (qNMR) for mass balance.
Workflow Visualization
The following diagram illustrates the decision logic for validating non-chromophoric spirocycles.
Figure 1: Decision tree for validating non-chromophoric building blocks. Note the mandatory bypass of UV quantitation.
Protocol 1: Impurity Profiling via HPLC-CAD
Charged Aerosol Detection is essential because its response is independent of chemical structure, allowing it to "see" the spirocycle and its synthetic precursors (e.g., pentaerythritol derivatives) with near-uniform response factors.
-
Instrument: Thermo Scientific Vanquish with Corona Veo CAD.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (LC-MS Grade).
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detector Settings: Evaporation Temp: 35°C; Data Collection Rate: 10 Hz.
-
Acceptance Criteria: Main peak area > 95%. No single impurity > 1%.
Protocol 2: Absolute Purity via 1H-qNMR
qNMR is the primary reference method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).
-
Solvent: CDCl₃ (99.8% D) or DMSO-d₆ (if solubility is an issue).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Sigma TraceCERT®).
-
Reasoning: Non-volatile, distinct singlet at ~6.1 ppm (usually clear of aliphatic spiro signals), high purity.
-
-
Relaxation Delay (d1): 30 seconds .
-
Criticality: Spirocyclic protons often have long T1 relaxation times. A short d1 (<10s) will saturate the signal, leading to underestimation of the analyte and false purity calculations.
-
-
Pulse Angle: 90°.
-
Scans: 16 (minimum) to ensure S/N > 250:1.
Calculation Formula:
Where:
- = Integral area
- = Number of protons (Spin count)
- = Molar mass
- = Weighed mass
- = Purity (decimal)
Part 3: Mechanistic Insight (Synthesis & Impurities)
Understanding the synthesis of 2-oxaspiro[5.5]undecane helps predict potential impurities. The most common route involves the Prins cyclization or acid-catalyzed condensation.
Figure 2: Synthetic pathway showing origin of common impurities. Impurity A and B are often non-chromophoric, detectable only by CAD/GC.
Key Takeaway: "Impurity A" (Open-chain alcohol) often co-elutes with the product on standard C18 columns. The Core-Shell column recommended in Protocol 1 provides the necessary theoretical plates to resolve these structural isomers.
References
- Carreira, E. M., et al. (2015). Spirocyclic Scaffolds in Medicinal Chemistry. Wiley-VCH. (General reference on spirocycle utility and synthesis).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds.
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD).
-
Gozalbes, R., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Technical Review.
A Comparative Guide to the Metabolic Stability of 2-Oxaspiro[5.5]undecane and Piperidine Analogs
For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most significant hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a critical determinant of a drug's half-life, bioavailability, and overall efficacy. The piperidine ring, a ubiquitous scaffold in a vast number of pharmaceuticals, is frequently a site of metabolic vulnerability, often leading to rapid clearance and undesirable metabolites.[1][2]
This guide provides an in-depth technical comparison of the metabolic stability of traditional piperidine-containing compounds versus those incorporating a 2-oxaspiro[5.5]undecane moiety as a bioisosteric replacement. We will explore the underlying mechanistic principles, present supporting evidence from the literature, and provide detailed experimental protocols for assessing metabolic stability in your own research.
The Metabolic Liability of the Piperidine Scaffold
The piperidine ring, while offering favorable physicochemical properties such as basicity and water solubility, is often a "soft spot" for metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily located predominantly in the liver.[3][4][5][6] These enzymes catalyze Phase I metabolic reactions, primarily oxidation, to render xenobiotics more polar and easier to excrete.
The primary metabolic pathways for piperidine-containing drugs include:
-
C-H Oxidation: CYP enzymes, notably CYP3A4, readily hydroxylate the carbon atoms of the piperidine ring, especially those alpha to the nitrogen atom.[3][4] This initial oxidation can lead to a cascade of further reactions.
-
N-dealkylation: If the piperidine nitrogen is substituted, this alkyl group can be oxidatively cleaved, a common metabolic route for secondary and tertiary amines.
-
Ring Opening and Rearrangement: Following initial oxidation, the piperidine ring can undergo further transformations, including the formation of lactams or even ring scission, leading to a loss of the parent compound's activity and the generation of potentially reactive metabolites.
These metabolic pathways often result in rapid clearance of the drug from the body, necessitating higher or more frequent dosing, and can lead to the formation of metabolites with altered pharmacological or toxicological profiles.
Caption: Metabolic pathways of piperidine analogs.
The 2-Oxaspiro[5.5]undecane Scaffold: A Bioisosteric Solution
Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate metabolic liabilities while preserving or enhancing desired pharmacological activity. The 2-oxaspiro[5.5]undecane scaffold has emerged as a promising bioisostere for the piperidine ring, offering a unique combination of structural and electronic features that confer enhanced metabolic stability.
The key advantages of this spirocyclic system include:
-
Blocking of Metabolic Hotspots: The quaternary spirocyclic carbon atom and the replacement of a C-H bond with a C-O bond at a position analogous to a metabolically labile site on the piperidine ring effectively shields the molecule from CYP450-mediated oxidation.
-
Increased Three-Dimensionality: Spirocycles introduce a greater degree of sp3 character and a more rigid, three-dimensional structure. This can lead to improved binding affinity and selectivity for the target protein while presenting a less favorable substrate for the active sites of metabolic enzymes.
-
Modulation of Physicochemical Properties: The introduction of the ether oxygen can subtly alter the polarity and hydrogen bond accepting capacity of the molecule, potentially improving solubility and other drug-like properties without the metabolic liability of an easily oxidized nitrogen atom.
Comparative Data: A Case Study with a Structurally Related Spirocycle
To illustrate the potential impact of replacing a piperidine ring with a spirocyclic bioisostere, we can look at a case study involving a related spirocyclic scaffold. In a study on CCR5 antagonists, replacement of a cyclic carbamate in a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to a novel series of 3,9-diazaspiro[5.5]undecane and undeca-2-one antagonists with an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile.[8]
| Scaffold | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Piperidine Analog (Hypothetical) | 15 | 92 |
| 2-Oxaspiro[5.5]undecane Analog (Projected) | > 60 | < 11.5 |
This table presents hypothetical data based on established principles of metabolic stability for illustrative purposes. Actual values would be compound-specific.
The projected data in the table above illustrates the expected outcome of replacing a metabolically labile piperidine with a more robust 2-oxaspiro[5.5]undecane scaffold. The significantly longer half-life and lower intrinsic clearance for the spirocyclic analog are indicative of enhanced metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of your compounds, the in vitro liver microsomal stability assay is the industry-standard method. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are a rich source of Phase I metabolic enzymes.
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of your test compounds (both piperidine and 2-oxaspiro[5.5]undecane analogs) and positive controls (e.g., midazolam, dextromethorphan) in a suitable organic solvent like DMSO.[9]
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[9]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the liver microsome solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-CYP mediated degradation.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. This will precipitate the proteins and stop all enzymatic activity.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The metabolic instability of the piperidine scaffold is a well-documented challenge in drug discovery. The strategic use of bioisosteric replacement with scaffolds such as 2-oxaspiro[5.5]undecane offers a robust solution to mitigate these liabilities. By blocking metabolic hotspots and increasing the three-dimensionality of the molecule, the 2-oxaspiro[5.5]undecane moiety is predicted to significantly enhance metabolic stability, leading to improved pharmacokinetic profiles. The in vitro liver microsomal stability assay provides a reliable and high-throughput method to experimentally validate the metabolic advantages of this and other bioisosteric replacements, empowering medicinal chemists to design more durable and effective drug candidates.
References
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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Mercell. In vitro metabolic stability in liver microsomes. [Link]
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Hypha Discovery. Bioisosteres that influence metabolism. [Link]
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Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]
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Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. [Link]
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MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Burkhard, J. A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-6. [Link]
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Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213. [Link]
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Wager, T. T., et al. (2012). Application of Bioisosteres in Drug Design. [Link]
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Zhang, L., & Appell, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(30), 18409-18418. [Link]
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Fauber, B. P. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]
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ChemRxiv. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]
-
Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]
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Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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ResearchGate. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]
-
ResearchGate. (2025). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
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Meguro, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(16), 3037-3045. [Link]
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Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]
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Eunate, M., et al. (2017). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Frontiers in pharmacology, 8, 199. [Link]
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Taylor & Francis. CYP3A4 – Knowledge and References. [Link]
-
Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. [Link]
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Shou, M., et al. (2001). Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. Current drug metabolism, 2(2), 147-157. [Link]
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Lipophilicity (LogP) Assessment of Spirocyclic Carboxylic Acids: A Comparative Technical Guide
Executive Summary
Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane derivatives) represent a critical class of "3D bioisosteres" in modern drug discovery, offering a strategic alternative to planar aromatic acids (e.g., benzoic or phenylacetic acids).[1][2] By increasing fraction of saturated carbon (
However, accurately assessing their lipophilicity is non-trivial. Unlike simple neutral molecules, spirocyclic acids are ionizable, meaning their distribution is pH-dependent (LogD) rather than static (LogP). This guide evaluates the three primary methodologies for assessing these scaffolds, recommending Potentiometric Titration as the gold standard for accuracy, while acknowledging RP-HPLC for high-throughput screening.
Part 1: Strategic Method Selection
Choosing the correct assay depends on the compound's stage in the discovery pipeline and its physicochemical profile.
Decision Matrix for Spirocyclic Acids
The following logic flow illustrates the selection process based on sample availability, pKa knowledge, and throughput requirements.
Figure 1: Decision matrix for selecting lipophilicity assays. Potentiometric titration is prioritized for spirocyclic acids due to simultaneous pKa and LogP determination capabilities.
Part 2: Comparative Performance Analysis
The following table contrasts the performance of spirocyclic acids against their aromatic bioisosteres, highlighting the "Escape from Flatland" effect where spiro-substitution typically lowers LogP and improves solubility.
Table 1: Physicochemical Comparison (Spirocyclic vs. Aromatic)
| Feature | Aromatic Acid (e.g., Phenylacetic acid) | Spirocyclic Acid (e.g., Spiro[3.3]heptane-2-COOH) | Impact on Drug Design |
| Geometry | Planar (2D) | Twisted/Rigid (3D) | 3D vectors improve receptor selectivity. |
| LogP (Neutral) | High (Lipophilic) | Lower (~0.5 - 1.0 unit decrease) | Reduced non-specific binding; improved metabolic stability. |
| pKa | ~4.3 - 4.5 | ~4.7 - 4.9 | Slightly weaker acids; affects LogD at physiological pH. |
| Solubility | Limited (Crystal packing) | Enhanced | Disrupted crystal lattice energy improves aqueous solubility. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low | Blocked metabolic soft spots. |
Data Source: Comparative analysis derived from matched molecular pair studies (e.g., Sonidegib analogs) [1, 2].
Table 2: Methodology Trade-offs
| Methodology | Accuracy (RMSE) | Sample Req. | Throughput | Critical Limitation for Acids |
| Potentiometric | High (<0.05) | ~1-5 mg | Low (10/day) | Requires moderate solubility in water/titrant. |
| Shake-Flask | Medium (<0.2) | Variable | Low | Emulsion formation; pH control is manual and error-prone. |
| RP-HPLC | Medium (<0.3) | <0.1 mg | High (100s/day) | Indirect measure; requires calibration with structurally similar acids. |
| Computational | Low (>0.[3][4]5) | 0 mg | Infinite | Often overestimates LogP for strained spiro-systems. |
Part 3: Detailed Experimental Protocols
Protocol A: Potentiometric Titration (The Gold Standard)
Rationale: This method is superior for carboxylic acids because it determines
Reagents & Setup:
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).
-
Solvents: Degassed HPLC-grade water, 0.15 M KCl (ionic strength adjuster), n-Octanol (water-saturated).
-
Titrant: 0.5 M KOH (standardized) and 0.5 M HCl.
Step-by-Step Workflow:
-
System Calibration:
-
Calibrate pH electrode using 4 standard buffers (pH 1.68, 4.01, 6.86, 9.18).
-
Self-Validation: Slope must be >98% theoretical Nernstian response.
-
-
Blank Titration:
-
Titrate 0.15 M KCl (without sample) to determine carbonate contamination and exact ionic strength.
-
-
pKa Determination (Aqueous):
-
Dissolve 3 mg of Spirocyclic Acid in 10 mL of 0.15 M KCl.
-
Adjust pH to 2.0 (fully protonated/neutral form) using 0.5 M HCl.[5]
-
Titrate up to pH 12.0 using KOH.
-
Result: Calculates aqueous pKa.
-
-
LogP Determination (Dual-Phase):
-
Repeat the titration, but add a specific volume of n-octanol (e.g., 5 mL) to the vessel.
-
The presence of octanol shifts the apparent pKa (
). The neutral acid partitions into octanol, resisting ionization. -
Calculation: The difference between aqueous
and octanol-present allows the calculation of LogP using the equation: Where is the volume ratio of octanol to water.
-
Figure 2: Potentiometric titration workflow for simultaneous pKa and LogP determination.
Protocol B: RP-HPLC Estimation (High Throughput)
Rationale: Useful for screening libraries. Uses retention time (
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse). Note: Use "end-capped" columns to minimize silanol interactions with the carboxylic acid.
-
Mobile Phase: Methanol/Water buffered at pH 3.0 (using Ammonium Formate).
-
Critical: Low pH suppresses ionization (
), ensuring the acid is neutral (LogP) rather than ionized (LogD).
-
-
Calibration: Run a set of 5-10 standard carboxylic acids with known LogP values (e.g., Benzoic acid, Toluic acid).
-
Measurement: Inject spirocyclic sample. Calculate capacity factor
: -
Correlation: Plot Log
vs. Literature LogP of standards to derive the regression equation.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Physicochemical Characterization of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry.
-
Stepan, A. F., et al. (2011). "Application of the Spiro[3.3]heptane Scaffold to Drug Discovery." Journal of Medicinal Chemistry.
-
Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry.
-
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."
-
Takács-Novák, K., & Avdeef, A. (1996).[5] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2-Oxaspiro[5.5]undecane-5-carboxylic acid: A Comprehensive Guide
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed protocol for the proper disposal of 2-Oxaspiro[5.5]undecane-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, offering a clear and actionable framework for your laboratory's chemical hygiene plan.
Hazard Assessment: Understanding the Compound
This compound is a compound that requires careful handling due to its potential health effects. According to its Globally Harmonized System (GHS) classification, it presents the following hazards[1]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications underscore the importance of minimizing direct contact and airborne exposure during all handling and disposal procedures. The acidic nature of the carboxylic acid functional group contributes to its irritant properties.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Warning) | Standard laboratory PPE (lab coat, closed-toe shoes) | |
| Skin irritation (Warning) | Nitrile gloves, lab coat | |
| Serious eye irritation (Warning) | Safety glasses with side shields or chemical splash goggles | |
| Respiratory tract irritation (Warning) | Work in a well-ventilated area or a chemical fume hood |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the selection and proper use of PPE is critical. The following should be considered the minimum requirement when handling this compound and its waste:
-
Eye Protection: Safety glasses with side shields are mandatory. In situations with a risk of splashing, chemical splash goggles should be worn[2].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Always inspect gloves for any signs of degradation or punctures before use[3].
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection: Due to its potential to cause respiratory irritation, all handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4].
Spill Management: Preparedness and Response
In the event of a spill, a prompt and informed response is crucial to mitigate potential hazards.
For Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don Appropriate PPE: Ensure you are wearing the PPE outlined in Table 1.
-
Gently Cover: Carefully cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth. Avoid raising dust.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
-
Dispose: The collected spill waste and cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional safety officer.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Follow Institutional Procedures: Adhere to your institution's specific emergency response protocols for large chemical spills.
Waste Collection and Storage: A Segregated Approach
Proper segregation and storage of chemical waste are fundamental to a safe and compliant disposal process.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should have a secure, tight-fitting lid[5].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful")[5].
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials. As a carboxylic acid, it should be segregated from bases, oxidizing agents, and reactive metals.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak[4][6].
Disposal Methods: The Final Step
The ultimate disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following are the generally accepted disposal routes for this type of chemical waste:
-
Licensed Waste Disposal Vendor: The most common and recommended method is to transfer the collected waste to a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration[7].
-
Neutralization (with caution): While some carboxylic acids can be neutralized with a suitable base to a pH between 5.5 and 10.5 for drain disposal, this is generally not recommended for this compound without a thorough risk assessment and explicit approval from your institution's environmental health and safety department. The potential for unknown reaction byproducts and the presence of the spirocyclic structure warrant a more cautious approach.
Under no circumstances should this compound be disposed of down the drain or in regular trash without prior, explicit authorization from your institution's safety office.
Disposal Decision Workflow
The following flowchart provides a visual guide to the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and your environmental health and safety office for any additional requirements.
References
-
Environmental Health & Safety Services. Irritants. Retrieved from [Link]
-
Duke Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
PubChem. 2-Oxaspiro(5.5)undecane-5-carboxylic acid. Retrieved from [Link]
-
Boston University Environmental Health and Safety. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
Sources
- 1. 2-Oxaspiro(5.5)undecane-5-carboxylic acid | C11H18O3 | CID 82398292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. download.basf.com [download.basf.com]
Mastering the Safe Handling of 2-Oxaspiro[5.5]undecane-5-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Hazard Overview
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H303 | May be harmful if swallowed |
This guide provides essential safety and handling protocols for 2-Oxaspiro[5.5]undecane-5-carboxylic acid, a compound requiring meticulous attention to personal protective equipment (PPE) to ensure the safety of our valued researchers and scientists. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety and operational excellence. The following procedures are grounded in established safety science to mitigate the risks associated with this compound's specific hazard profile.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Additionally, it may be harmful if swallowed (H303).[1] These classifications are the cornerstone of our PPE recommendations, as direct contact with the skin or eyes can lead to irritation, and inhalation of the solid or its aerosols can compromise the respiratory tract.
The carboxylic acid functional group, while generally conferring weak acidic properties, can still pose corrosive hazards, especially to sensitive tissues like the eyes and mucous membranes.[2] Therefore, our primary objective is to establish effective barriers between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye and Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Chemical safety goggles | Nitrile gloves, fully buttoned lab coat | Not generally required if handled in a well-ventilated area. |
| Reactions and work-up procedures | Chemical safety goggles and a face shield | Nitrile gloves (consider double-gloving for extended procedures), chemical-resistant apron over a lab coat | Work within a certified chemical fume hood. |
| Handling bulk quantities or potential for aerosolization | Chemical safety goggles and a face shield | Chemical-resistant gloves, chemical-resistant suit or coveralls | A NIOSH-approved respirator may be necessary. |
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection : Due to the serious eye irritation hazard (H319), chemical safety goggles are mandatory at all times.[3][4] When there is a risk of splashing, such as during solution transfers or reaction work-ups, a face shield must be worn in conjunction with goggles for full facial protection.[5]
-
Skin and Body Protection : To prevent skin irritation (H315), a standard laboratory coat, fully buttoned, is the minimum requirement. Wear nitrile gloves, ensuring they are inspected for any defects before use. For procedures with a higher risk of splashes or extended handling times, a chemical-resistant apron over the lab coat is recommended. Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection : The potential for respiratory irritation (H335) necessitates that this compound be handled in a well-ventilated area.[4] For procedures that may generate dust or aerosols, such as weighing the solid or sonicating a solution, all manipulations should be conducted within a certified chemical fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task.
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is crucial. This includes but is not limited to:
-
Engineering Controls : Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
-
Spill Response : In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material and place in a sealed container. Ensure appropriate PPE is worn during cleanup.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a designated, sealed, and properly labeled waste container. Do not pour this chemical down the drain.[7]
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[4]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure laboratory environment for yourself and your colleagues.
References
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich.
- Fisher Scientific.
- PubChem. 2-Oxaspiro(5.5)undecane-5-carboxylic acid | C11H18O3 | CID 82398292.
- MedchemExpress.com. (2025, October 12).
- ChemScene. (2025, December 8).
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- DuPont.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Angene Chemical. (2024, September 12).
- Sigma-Aldrich. (2024, September 6).
- KamulinBiotechco.ltd.
- ECHEMI. 2-Methyl-1,5-dioxaspiro[5.
- (2020, July 21). SDS US.
- Cayman Chemical. (2025, November 18).
Sources
- 1. 2-Oxaspiro(5.5)undecane-5-carboxylic acid | C11H18O3 | CID 82398292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
